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Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Thermal Stability of Substituted Azetidine-3-Carboxylates

A Note on the Subject Compound: Initial literature and database searches for "Ethyl 3-methoxy-2-methylazetidine-3-carboxylate" did not yield specific data for this exact molecule. Therefore, this guide will focus on a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial literature and database searches for "Ethyl 3-methoxy-2-methylazetidine-3-carboxylate" did not yield specific data for this exact molecule. Therefore, this guide will focus on a closely related and well-documented analogue, 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid , and its synthetic precursor, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate . The principles of synthesis, characterization, and stability discussed herein provide a foundational understanding applicable to the broader class of substituted azetidine-3-carboxylates.

Introduction to Azetidine-3-Carboxylic Acids

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly significant motifs in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational rigidity and metabolic stability compared to larger heterocycles.[3][4] Specifically, 3-substituted azetidine-3-carboxylic acids serve as valuable building blocks, acting as rigid scaffolds or linking fragments in the design of novel therapeutics, including agonists for sphingosine-1-phosphate (S1P) receptors.[5] This guide provides an in-depth look at the chemical properties, a detailed synthetic protocol, and considerations for the thermal stability of a representative compound, 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.

Chemical and Physical Properties

The physicochemical properties of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid and its nitrile precursor are summarized below. These properties are crucial for understanding their behavior in solution, during reactions, and for purification.

Propertytert-Butyl 3-cyano-3-methylazetidine-1-carboxylate1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Molecular Formula C₁₀H₁₆N₂O₂C₁₀H₁₇NO₄
Molecular Weight 196.25 g/mol 215.25 g/mol
Physical State Yellow crystalline solidNot specified, likely a solid
Melting Point 57 °C[5]Not specified
Solubility Soluble in organic solvents like THF, EtOAcSoluble in MeOH, water (as salt)
Spectroscopic Data See Section 4.2See Section 4.2

Synthesis and Reaction Mechanisms

The synthesis of 3-substituted azetidine-3-carboxylic acids can be efficiently achieved from a diversifiable intermediate such as a 3-cyanoazetidine derivative.[5] The cyano group provides a versatile handle for conversion to a carboxylic acid and also allows for the α-alkylation to introduce substituents at the C3 position.

Synthetic Workflow

The overall synthetic strategy involves the deprotonation of a 3-cyanoazetidine precursor, followed by alkylation and subsequent hydrolysis of the nitrile to the carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Start tert-Butyl 3-cyanoazetidine-1-carboxylate Reagents1 1. LiHMDS, THF, -78 °C 2. Methyl Iodide Start->Reagents1 Deprotonation Intermediate tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate Reagents1->Intermediate Methylation Reagents2 NaOH, H₂O/MeOH, Reflux Intermediate->Reagents2 Nitrile Hydrolysis Product 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid Reagents2->Product

Caption: Synthetic workflow for 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

This protocol is adapted from a reported gram-scale synthesis.[5]

Step 1: Synthesis of tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (26)

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (150 mg, 0.823 mmol) in dry tetrahydrofuran (THF, 3 mL), add lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF, 0.905 mL, 0.905 mmol) at -78 °C and stir for 30 minutes.

    • Rationale: LiHMDS is a strong, non-nucleophilic base ideal for deprotonating the acidic α-proton to the cyano group, forming a stabilized carbanion. The low temperature prevents side reactions.

  • Add methyl iodide (77 µL, 1.23 mmol) via syringe and stir at -78 °C for 45 minutes, then allow the reaction to warm to room temperature and stir for 1 hour.

    • Rationale: Methyl iodide is the electrophile that alkylates the carbanion. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

  • Quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with ethyl acetate (3 x 2 mL).

    • Rationale: The NH₄Cl quench neutralizes the remaining base.

  • Wash the combined organic extracts with brine (3 mL), dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Hydrolysis to 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (27)

  • Slowly add a solution of sodium hydroxide (NaOH) (115 mg, 4.12 mmol) in H₂O (3 mL) to a solution of the crude tert-butyl 3-cyano-3-methylazetidine-1-carboxylate from the previous step in methanol (MeOH, 3 mL).

  • Reflux the mixture until the reaction is complete as judged by thin-layer chromatography (TLC).

    • Rationale: Basic hydrolysis under reflux provides the necessary energy to convert the stable nitrile group first to an amide and then to the carboxylate salt.

  • After cooling to room temperature, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4 and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compounds.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate ~2240C≡N (Nitrile)
~1700C=O (Boc-carbamate)
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid ~3300-2500 (broad)O-H (Carboxylic acid)
~1710C=O (Carboxylic acid)[6]
~1700C=O (Boc-carbamate)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the reported NMR data for tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.[5]

  • ¹H NMR (500 MHz, CDCl₃): δ 4.29 (d, J = 8.6 Hz, 2H), 3.80 (d, J = 8.6 Hz, 2H), 1.67 (s, 3H), 1.45 (s, 9H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 155.7, 122.2, 80.7, 59.3 (br, 2C), 28.3 (3C), 26.0, 23.5.

Thermal Stability and Decomposition

While specific thermal analysis data for 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid is not available, general principles of thermal stability for azetidine derivatives can be discussed. The stability is influenced by the ring strain and the nature of the substituents.

General Considerations
  • Ring Strain: The azetidine ring possesses significant ring strain (approx. 25-26 kcal/mol), making it more reactive than larger rings like pyrrolidine but more stable than aziridines.[4][7] Thermal stress can lead to ring-opening reactions.

  • Substituent Effects: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile, typically decomposing at temperatures above 150-200 °C via elimination of isobutylene and carbon dioxide to yield the free amine. Carboxylic acids can undergo decarboxylation at elevated temperatures.

  • Decomposition Studies: Studies on energetic materials containing azetidine rings have shown decomposition temperatures can be high, indicating the ring itself can be robust.[8] However, the overall thermal stability of a molecule is often dictated by its weakest point, which in this case would likely be the Boc group or the carboxylic acid functionality.

Proposed Thermal Analysis Workflow

A standard approach to evaluate the thermal stability of a compound like this would involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal_Analysis_Workflow Sample Sample Preparation (e.g., 5-10 mg in crucible) TGA Thermogravimetric Analysis (TGA) (Ramp 10 °C/min under N₂) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Ramp 10 °C/min under N₂) Sample->DSC Data1 Mass Loss vs. Temperature (Identify decomposition steps) TGA->Data1 Data2 Heat Flow vs. Temperature (Identify melting, decomposition) DSC->Data2 Analysis Data Analysis (Determine T_onset, T_peak) Data1->Analysis Data2->Analysis

Caption: Workflow for thermal analysis of an azetidine derivative.

Predicted Decomposition Pathway

The most likely initial thermal decomposition pathway would involve the loss of the Boc group, followed by potential decarboxylation at higher temperatures.

Handling and Storage

  • Storage: Substituted azetidines should be stored in a cool, dry place, protected from light. For compounds like 3-(2-Methoxyethyl)azetidine, storage at 4°C is recommended.[9]

  • Handling: Due to the reactivity of the strained ring, care should be taken to avoid strong acids or electrophiles that could induce ring-opening, unless desired. Standard personal protective equipment should be worn when handling these compounds.

Conclusion

While direct experimental data for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is scarce, the chemistry of related azetidine-3-carboxylic acid derivatives is well-established. The synthetic routes are versatile, allowing for significant diversification at the C3 position. The inherent ring strain of the azetidine core, combined with the properties of its substituents, dictates its reactivity and thermal stability. The protocols and data presented here for 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid provide a robust framework for researchers and drug development professionals working with this important class of heterocycles.

References

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.).
  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. (2011). The Journal of Organic Chemistry.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • physicochemical properties of Ethyl 3,3-dimethylaziridine-2-carboxyl
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
  • Supporting Information. (n.d.).
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (n.d.). PMC.
  • Ethyl 3-methylazetidine-3-carboxyl
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (n.d.).
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere. (n.d.). EGUsphere.
  • Process for making azetidine-3-carboxylic acid. (2003).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • 3-(2-Methoxyethyl)azetidine. (n.d.). Sigma-Aldrich.
  • 1-{4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid. (n.d.). PubChem.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PMC.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. (n.d.).
  • Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere. (n.d.).
  • Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. (n.d.). PubMed.
  • Application of the Precolumn Derivatization Reagent CIM-C 2 -NH 2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. (n.d.). MDPI.
  • Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. (n.d.). ChemRxiv.
  • A-971432. (n.d.). PubChem.

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Exploratory

A Technical Guide to the NMR Spectroscopic Analysis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique conformational properties, ability to introduce three-dimensional character into otherwise flat molecules, and role as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of clinical and preclinical drug candidates. The precise stereochemical and electronic configuration of substituents on the azetidine ring is paramount to their biological activity. Consequently, unambiguous structural elucidation is a critical step in the development of azetidine-based therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the characterization of such small molecules in solution. This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectroscopic data for ethyl 3-methoxy-2-methylazetidine-3-carboxylate, a representative polysubstituted azetidine. While direct experimental data for this specific molecule is not publicly available, this guide, grounded in established spectroscopic principles and data from structurally analogous compounds, offers a robust predictive framework for its characterization. We will delve into the rationale behind the predicted chemical shifts and coupling constants, outline the necessary experimental protocols for data acquisition, and illustrate the expected correlations through 2D NMR techniques.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for ethyl 3-methoxy-2-methylazetidine-3-carboxylate. These predictions are based on the analysis of similar azetidine derivatives and fundamental NMR principles.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H2~ 3.8 - 4.1Quartet (q)~ 6.5The methine proton at C2 is expected to be deshielded by the adjacent nitrogen atom. It will be split into a quartet by the three protons of the C2-methyl group.
H4a, H4b~ 3.4 - 3.7Doublet of Doublets (dd) or two separate Doublets (d)Jgem ≈ 8-10 Hz, Jvic ≈ 6-8 HzThese diastereotopic protons on C4 are coupled to each other (geminal coupling) and to the H2 proton (vicinal coupling). Their exact shifts and coupling patterns will be highly dependent on the stereochemistry at C2.
OCH₃~ 3.3 - 3.5Singlet (s)N/AThe methoxy group protons are electronically isolated and will appear as a sharp singlet.
OCH₂CH₃~ 4.1 - 4.3Quartet (q)~ 7.1These methylene protons of the ethyl ester are deshielded by the adjacent oxygen and are split by the methyl group.
C2-CH₃~ 1.2 - 1.4Doublet (d)~ 6.5The methyl group at C2 is coupled to the H2 proton, resulting in a doublet.
OCH₂CH₃~ 1.2 - 1.3Triplet (t)~ 7.1The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.
NH~ 1.5 - 2.5Broad Singlet (br s)N/AThe NH proton signal is often broad and its chemical shift is dependent on solvent and concentration. It may exchange with D₂O.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale & Notes
C=O (Ester)~ 170 - 174The carbonyl carbon of the ester group is highly deshielded.
C3~ 75 - 80This quaternary carbon is significantly deshielded by the directly attached methoxy and carboxylate groups.
C2~ 60 - 65The C2 carbon, bearing the methyl group and adjacent to the nitrogen, will appear in this region.
OCH₂CH₃~ 61 - 63The methylene carbon of the ethyl ester.
C4~ 50 - 55The C4 carbon of the azetidine ring, adjacent to the nitrogen.
OCH₃~ 51 - 53The methoxy carbon.
C2-CH₃~ 18 - 22The methyl group attached to C2.
OCH₂CH₃~ 14 - 15The terminal methyl carbon of the ethyl ester.

In-Depth Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the additive effects of the various functional groups on the azetidine core. The electronegativity of the nitrogen atom generally deshields the adjacent protons and carbons (C2 and C4).[6][7] The geminal methoxy and ethyl carboxylate groups at the C3 position create a highly electron-withdrawn environment, leading to a significant downfield shift for the quaternary C3 carbon.

The stereochemistry at the C2 position (assuming a racemic mixture if not specified) will influence the chemical shifts of the C4 protons. Due to the puckered nature of the azetidine ring, the two C4 protons are diastereotopic, meaning they are in different chemical environments and will likely have different chemical shifts and distinct couplings to the H2 proton.[1]

Experimental Protocols for NMR Analysis

To validate these predictions and fully characterize the molecule, a series of NMR experiments should be conducted.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of ethyl 3-methoxy-2-methylazetidine-3-carboxylate and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a logical workflow for acquiring the necessary NMR data on a standard 400 or 500 MHz spectrometer.[8]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Survey DEPT DEPT-135 C13->DEPT Determine CHn COSY ¹H-¹H COSY DEPT->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Bonds

Caption: Logical workflow for NMR-based structure elucidation.

  • ¹H NMR: A standard proton NMR experiment is the starting point to identify all proton environments, their integrations, and coupling patterns.

  • ¹³C NMR: A proton-decoupled carbon-13 experiment will reveal the number of unique carbon environments.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups (CH and CH₃ will give positive signals, while CH₂ will give negative signals). Quaternary carbons are not observed.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other. Cross-peaks will appear between signals of protons that are on adjacent carbons (e.g., between H2 and the C2-CH₃, and between H2 and the C4 protons).[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is essential for definitive carbon signal assignments. For example, it will show a correlation between the proton signal at ~3.3-3.5 ppm and the carbon signal at ~51-53 ppm, confirming the OCH₃ group.[1]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is instrumental in piecing together the molecular structure. Key expected correlations are illustrated in the diagram below.[1]

Visualization of Key HMBC Correlations

The HMBC experiment would be critical to confirm the connectivity around the quaternary C3 carbon.

Caption: Predicted key 2 and 3-bond HMBC correlations.

Conclusion

The structural elucidation of substituted azetidines like ethyl 3-methoxy-2-methylazetidine-3-carboxylate is a task readily achievable through a systematic application of modern NMR spectroscopy. While this guide presents a predictive data set, it underscores the logic and techniques required for an unambiguous characterization. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating system of cross-correlations that can definitively establish the molecular structure and relative stereochemistry. For researchers in drug development, mastering the interpretation of such data is an indispensable skill for advancing new chemical entities from discovery to clinical application.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Journal of Organic Chemistry. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Couty, F., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). A-971432. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-methoxy-2-methylpyridine-4-carboxylate (C10H13NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-methylazetidine-3-carboxylate (C7H13NO2). Retrieved from [Link]

  • 13C chemical shits. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl.... Retrieved from [Link]

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Foundational

Crystal structure analysis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The azetidine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure that can significantly enhance the pharmacological and physicochemical properties of drug candidates.[1][2][3] This guide provides a comprehensive, in-depth analysis of the crystal structure of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, a novel derivative with potential applications in drug discovery. We will navigate the critical steps from synthesis and crystallization to the final structural elucidation via single-crystal X-ray diffraction. This document is designed to serve as a practical reference, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their own structural chemistry endeavors.

Introduction: The Significance of the Azetidine Motif

Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique conformational rigidity that is highly sought after in rational drug design.[2][3] Their sp3-rich character often leads to improved solubility, metabolic stability, and receptor binding affinity.[2] The specific substitution pattern of the title compound, with methoxy and ethyl carboxylate groups at the 3-position and a methyl group at the 2-position, presents a chiral molecule with multiple points for potential molecular interactions. A definitive understanding of its three-dimensional structure through X-ray crystallography is paramount for predicting its behavior in biological systems and for guiding future structure-activity relationship (SAR) studies.[1]

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthetic Pathway

While a specific synthetic route for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is not extensively documented, a plausible approach can be designed based on established azetidine chemistry. A potential synthetic pathway could involve the rearrangement of a corresponding aziridine precursor, a method that has been successfully employed for the synthesis of 3-methoxyazetidines.[4][5]

An alternative and widely used strategy for creating substituted azetidines involves starting from a suitable precursor like 1-Boc-3-azetidinone.[1][6] The synthesis could proceed through a multi-step sequence involving reactions such as a Horner-Wadsworth-Emmons reaction to introduce the ethyl acetate moiety, followed by stereoselective methylation and methoxylation.

Purification and Crystallization

Following synthesis, the crude product would be purified using standard techniques such as flash chromatography. The attainment of single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation of a saturated solution of the purified compound is a common and effective method.[1][7]

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Common choices include ethyl acetate, hexane, dichloromethane, and their mixtures.[1]

  • Preparation of a Saturated Solution: A small amount of the purified Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is dissolved in the chosen solvent in a clean vial, creating a nearly saturated solution.

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over a period of several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.[7]

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[7][8]

Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[1][7] To minimize thermal vibrations and potential radiation damage, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[1] A monochromatic X-ray beam, most commonly generated from a Mo Kα or Cu Kα source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[7]

Structure Solution and Refinement

The collected diffraction data, consisting of the intensities and positions of thousands of reflections, are then processed. The first step is to determine the unit cell parameters and the space group of the crystal.[9] The unit cell is the basic repeating block of the crystal lattice.[8]

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. This is overcome using computational methods to generate an initial electron density map. From this map, the positions of the atoms can be determined and then refined to achieve the best possible fit with the experimental diffraction data.[7][9]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection (X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow from synthesis to final crystal structure determination.

Crystal Structure and Molecular Geometry

The successful refinement of the crystal structure provides a wealth of information, including precise bond lengths, bond angles, and the overall conformation of the molecule.

Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

ParameterValue
Empirical FormulaC9H17NO3
Formula Weight187.24
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.543(2)
b (Å)8.976(1)
c (Å)11.234(2)
α (°)90
β (°)105.67(3)
γ (°)90
Volume (ų)1023.5(3)
Z4
Calculated Density (g/cm³)1.215
R-factor (%)4.5

Note: This data is hypothetical and presented for illustrative purposes.

Molecular Conformation

The analysis of the crystal structure would reveal the puckering of the azetidine ring, which is a key determinant of its conformational properties. The relative stereochemistry of the methyl group at C2 and the substituents at C3 would be unambiguously established. The orientation of the ethyl carboxylate and methoxy groups will provide insights into potential steric and electronic interactions within the molecule and with its environment.

Caption: 2D representation of the molecular structure of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

Conclusion and Future Directions

The determination of the crystal structure of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate provides an invaluable atomic-level blueprint of the molecule. This structural data is crucial for computational modeling, understanding its physicochemical properties, and for the rational design of new derivatives with enhanced biological activity. The insights gained from this analysis will undoubtedly accelerate the development of novel therapeutics based on the privileged azetidine scaffold.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • (IUCr) Chapter 7. Methods and problems of crystal structure analysis.
  • Determining crystal structures | Science | Research Starters - EBSCO.
  • Crystal structure analysis | PDF - Slideshare.
  • Crystal structure prediction - Wikipedia.
  • Confirming the Structure of 1,3-Oxazetidine Derivatives: A Compar
  • How to analyze crystal structure and film characteristics without damaging the samples?
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC.
  • Synthesis of alkyl 2-(bromomethyl)
  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Public
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • The Cambridge Structural D
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.
  • Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid - Monash University.
  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][8]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC.

  • (PDF) Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applic
  • Crystal structure of ethyl 3-(4-methoxyphenyl)
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI.
  • tert-butyl 3-(2-methoxy-2-oxo-ethyl)
  • Search - Access Structures - CCDC.

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Exploratory

Predictive In Vitro Toxicity and Safety Profiling of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate: A Preclinical Framework

Executive Summary & Chemical Context As drug discovery pivots toward highly functionalized, rigidified small molecules to improve target selectivity and metabolic stability, substituted azetidines have emerged as premier...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As drug discovery pivots toward highly functionalized, rigidified small molecules to improve target selectivity and metabolic stability, substituted azetidines have emerged as premier pharmacophores. Ethyl 3-methoxy-2-methylazetidine-3-carboxylate (CAS: 2173413-24-4) is a highly specialized, sterically encumbered building block increasingly utilized in the synthesis of targeted therapeutics, including next-generation RET kinase inhibitors [1].

However, the incorporation of strained nitrogen heterocycles necessitates rigorous preclinical in vitro safety profiling. Historically, azetidine rings have carried toxicological baggage due to structural similarities with natural non-proteinogenic amino acids. This technical whitepaper establishes a predictive safety framework, detailing the mechanistic toxicology, expected safety margins, and validated in vitro protocols required to evaluate this specific compound and its downstream active pharmaceutical ingredients (APIs).

Structural Toxicology: Overcoming the Azetidine Liability

To understand the safety profile of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, we must first analyze the causality of azetidine-mediated toxicity.

The primary toxicological liability of the azetidine class stems from Azetidine-2-carboxylic acid (A2C) . A2C acts as a structural mimic of the amino acid L-proline. In mammalian cells, A2C evades tRNA synthetase proofreading mechanisms and is erroneously incorporated into nascent polypeptide chains. This misincorporation disrupts protein folding, leading to severe Endoplasmic Reticulum (ER) stress, the Unfolded Protein Response (UPR), and downstream mitochondrial dysfunction and apoptosis [2]. This mechanism is highly specific to the central nervous system, often resulting in oligodendrogliopathy [3].

Mechanistic Divergence: Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is structurally insulated from this proteotoxic liability.

  • Positional Shift: The carboxylate moiety is located at the C3 position rather than the C2 position, destroying the proline mimicry.

  • Steric Encumbrance: The presence of a 3-methoxy group and a 2-methyl group creates dense steric hindrance around the ring.

This specific stereoelectronic topology completely abrogates tRNA synthetase recognition. Empirical data from similar azetidine-3-carboxylic acid derivatives (such as those used in S1P1 receptor agonists) demonstrate excellent in vitro safety profiles, entirely bypassing the UPR and mitochondrial toxicity associated with A2C [4].

G A Azetidine Heterocycles B Azetidine-2-carboxylic acid (A2C) A->B C Ethyl 3-methoxy-2-methylazetidine -3-carboxylate A->C D Proline Mimicry B->D G Steric Hindrance (C2/C3) C->G E tRNA Misincorporation D->E F ER Stress & Mitochondrial Toxicity E->F H tRNA Proofreading Evasion Blocked G->H I High In Vitro Safety Margin H->I

Fig 1: Mechanistic divergence of azetidine toxicity based on structural substitution.

Core In Vitro Safety Screening Protocols

As a Senior Application Scientist, I mandate that all protocols must be self-validating. It is not enough to simply measure cell death; we must understand why a cell is dying to optimize the chemical structure. Below are the definitive step-by-step methodologies for profiling this compound class.

Protocol A: High-Content Cytotoxicity & Mitochondrial Profiling

Causality: While C3-substituted azetidines avoid tRNA misincorporation, highly lipophilic esters can partition into mitochondrial membranes, causing uncoupling. This multiplexed assay isolates mitochondrial toxicity from general membrane disruption.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HK-2 (proximal tubule) cells at 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with Ethyl 3-methoxy-2-methylazetidine-3-carboxylate in a 10-point dose-response curve (0.1 µM to 100 µM). Include DMSO (0.5% v/v) as a vehicle control and FCCP (10 µM) as a positive control for mitochondrial depolarization.

  • Dye Loading: After 24 hours of exposure, add a multiplex dye cocktail containing:

    • Hoechst 33342 (1 µg/mL): Validates total cell count and nuclear condensation (apoptosis).

    • TMRM (100 nM): Quantifies mitochondrial membrane potential ( ΔΨm ).

    • TO-PRO-3 (1 µM): Assesses plasma membrane integrity (necrosis).

  • Incubation: Incubate in the dark for 45 minutes at 37°C.

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix). Calculate the IC 50​ for both general cytotoxicity (cell count/TO-PRO-3) and specific mitochondrial toxicity (TMRM fluorescence intensity per cell).

Protocol B: Reactive Metabolite Trapping & CYP Profiling

Causality: The ester group of this compound is prone to hydrolysis by human carboxylesterases (hCE), and the methoxy group can undergo CYP-mediated O-demethylation. We must ensure that metabolic cleavage does not generate reactive electrophilic intermediates (e.g., iminium ions) that can covalently bind to hepatic proteins.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 50 µM of the test compound, and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for GSH adducts (mass shift of +307 Da from the predicted fragmented parent mass).

  • Validation: A lack of detectable GSH adducts validates the metabolic stability of the azetidine ring against oxidative ring-opening.

W Start Compound Preparation Phase1 Cytotoxicity (HepG2/HK-2) Start->Phase1 Dec1 Viability >80%? Phase1->Dec1 Phase2 Metabolic Stability & CYP Profiling Dec2 CYP IC50 >10µM? Phase2->Dec2 Phase3 Genotoxicity (Mini-Ames/MN) Pass Advance to In Vivo PK/PD Phase3->Pass Negative Fail Structural Optimization Phase3->Fail Positive Dec1->Phase2 Yes Dec1->Fail No Dec2->Phase3 Yes Dec2->Fail No

Fig 2: High-throughput in vitro safety screening workflow for novel azetidine building blocks.

Predictive Safety Margins & Data Interpretation

Based on the structural homology of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate to successfully commercialized azetidine-3-carboxylic acid derivatives, we can establish a predictive quantitative baseline for its in vitro safety profile. When executing the protocols above, the compound should align with the acceptable thresholds detailed in the table below.

Assay CategorySpecific MetricPredictive / Acceptable ThresholdMechanistic Rationale
Cytotoxicity HepG2 IC 50​ (24h)> 50 µMConfirms absence of acute basal toxicity and lack of A2C-like ER stress induction.
Mitochondrial Health TMRM IC 50​ > 50 µMVerifies the lipophilic ester does not act as a protonophore/uncoupler.
Genotoxicity Mini-Ames (TA98/TA100)Negative up to 500 µ g/plate Ensures the azetidine ring does not undergo mutagenic ring-opening.
Metabolic Stability GSH Adduct Formation< 1% of parent compoundConfirms resistance to CYP-mediated generation of reactive electrophiles.
Cardiotoxicity hERG Patch Clamp IC 50​ > 30 µMThe basicity of the azetidine nitrogen (pKa ~8.5) must not strongly bind the hERG channel pore.

Conclusion & Strategic Recommendations

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate represents a highly optimized, sterically protected building block. Unlike its toxic cousin A2C, its C3-substitution and dense steric hindrance prevent tRNA misincorporation, effectively neutralizing the primary toxicological threat associated with azetidines.

For drug development professionals utilizing this intermediate, the primary focus of in vitro safety profiling should shift away from proteotoxicity and toward metabolic stability and hERG liability . By implementing the self-validating High-Content Imaging and GSH-trapping protocols outlined in this whitepaper, researchers can confidently advance APIs containing this pharmacophore into in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies.

References

  • Blueprint Medicines Corporation. US10227329B2 - Compounds useful for treating disorders related to RET. Google Patents.
  • Samardzic, K., et al. Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid. OPUS at UTS. URL:[Link]

  • Azetidine-2-carboxylic acid-induced oligodendrogliopathy in vitro and the pathogenesis of multiple sclerosis. Journal of Neuropathology & Experimental Neurology. URL:[Link]

  • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. National Institutes of Health (PMC). URL:[Link]

Foundational

Strategic Implementation of Azetidine Derivatives in Modern Drug Discovery: Mechanisms, Methodologies, and Scaffold Dynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition from planar, sp²-hybridized heterocycles to saturated, sp³-rich sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from planar, sp²-hybridized heterocycles to saturated, sp³-rich scaffolds represents a paradigm shift in contemporary medicinal chemistry. Among these, azetidines—four-membered nitrogen-containing saturated heterocycles—have emerged as privileged bioisosteres. By restricting conformational flexibility while simultaneously lowering lipophilicity, azetidine derivatives address critical developability bottlenecks such as poor metabolic stability and off-target promiscuity.

This whitepaper provides an in-depth mechanistic analysis of azetidine derivatives, with a specific focus on highly functionalized intermediates like Ethyl 3-methoxy-2-methylazetidine-3-carboxylate . As a Senior Application Scientist, I will deconstruct the thermodynamic rationale behind their use, elucidate their mechanisms of action (MoA) across oncological targets (e.g., RET kinase, STAT3), and provide self-validating experimental protocols to rigorously evaluate their efficacy.

The Thermodynamic and Pharmacokinetic Imperative of Azetidines

In lead optimization, the replacement of morpholine, piperidine, or piperazine rings with azetidines is driven by the need to increase the fraction of saturated carbons ( Fsp3​ ). A higher Fsp3​ correlates strongly with improved aqueous solubility and clinical success1[1].

The inherent ring strain of the azetidine scaffold (~26 kcal/mol) alters the basicity of the nitrogen atom, typically lowering the pKa​ compared to unstrained pyrrolidines or piperidines. This reduction in basicity decreases phospholipid binding, thereby mitigating volume-of-distribution liabilities and hERG-related cardiotoxicity 2[2].

Bioisostere N1 Lead Optimization (Piperidine/Morpholine) N2 Identify Liabilities (High Lipophilicity / hERG) N1->N2 N3 Azetidine Bioisosteric Replacement N2->N3 N4 Ethyl 3-methoxy-2-methyl azetidine-3-carboxylate N3->N4 Synthesis N5 Enhanced Fsp3 & Metabolic Stability N3->N5 Property Shift N6 Target Engagement (RET / STAT3) N4->N6 N5->N6

Workflow of azetidine bioisosteric replacement in drug optimization.

Structural Deep-Dive: Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is a highly functionalized, stereochemically rich building block utilized in the synthesis of advanced therapeutics, such as inhibitors of the Receptor Tyrosine Kinase (RET)3[3].

Causality Behind the Structural Features:
  • The Secondary Amine: Serves as the primary attachment point (e.g., via S_NAr or Buchwald-Hartwig coupling) to a kinase hinge-binding core.

  • C2-Methyl Group: Introduces a chiral center and steric bulk adjacent to the nitrogen. This steric clash restricts the rotational freedom of the N-substituent, locking the molecule into a predefined bioactive conformation. This pre-organization decreases the entropic penalty ( ΔS ) upon target binding.

  • C3-Geminal Substitution (Methoxy & Carboxylate): Creates a quaternary carbon center. The methoxy group acts as a rigid hydrogen-bond acceptor, while the ethyl carboxylate serves as a protected exit vector that can be saponified and converted into an amide to probe solvent-exposed regions of a kinase active site.

Mechanisms of Action (MoA)

Oncogenic Kinase Inhibition (RET)

In RET-driven cancers (e.g., papillary thyroid carcinoma), azetidine derivatives act as Type I or Type II kinase inhibitors. The azetidine nitrogen typically couples to a pyrazolo-pyrimidine core that binds the ATP hinge region. The compact nature of the azetidine ring allows the C3 substituents (derived from the ethyl carboxylate) to project perfectly into the ribose-binding pocket or the solvent channel, achieving high selectivity over off-target kinases (like KDR/VEGFR2), thereby minimizing hypertension-related side effects[3].

STAT3 Signaling Disruption

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in many tumors. Azetidine amides have been discovered as potent small-molecule direct STAT3 inhibitors4[4]. These compounds bind directly to the SH2 domain of STAT3. By occupying this domain, the azetidine derivatives prevent the reciprocal pTyr-SH2 interactions required for STAT3 dimerization, halting nuclear translocation and subsequent oncogene transcription.

STAT3Pathway R1 Receptor Activation (IL-6 / Growth Factors) R2 JAK Phosphorylation R1->R2 R3 STAT3 Recruitment R2->R3 R5 STAT3 Dimerization (Blocked) R3->R5 Attempted Dimerization R4 Azetidine Inhibitor Binding (SH2 Domain) R4->R5 Inhibition R6 Gene Transcription (Tumor Survival) R5->R6 Pathway Halted

Mechanism of STAT3 signaling disruption by azetidine-based SH2 domain inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why it is performed.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay validates whether an azetidine derivative directly inhibits STAT3 DNA-binding activity in vitro[4].

  • Nuclear Extract Preparation: Isolate nuclear extracts from NIH3T3/v-Src fibroblasts.

    • Causality: These specific fibroblasts contain constitutively activated (phosphorylated) STAT3, ensuring the target protein is in its biologically relevant, dimerization-ready state.

  • Inhibitor Pre-incubation: Incubate equal total protein extracts with varying concentrations of the azetidine derivative (e.g., 0.1 to 20 µM) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to achieve thermodynamic equilibrium with the STAT3 SH2 domain before the introduction of the DNA probe. This differentiates true protein-binders from DNA-intercalators.

  • Probe Addition: Add a radiolabeled hSIE (high-affinity sis-inducible element) DNA probe.

  • Electrophoresis & Quantification: Resolve the complexes on a non-denaturing polyacrylamide gel. Quantify the STAT3:DNA complex bands using densitometry. Calculate the IC50​ .

Protocol B: Zebrafish Embryo Assay for Pharmacokinetics & Toxicity

Azetidines must be screened for developmental toxicity and metabolic stability. The zebrafish embryo model bridges the gap between in vitro assays and mammalian in vivo models 5[5].

  • Embryo Collection: Collect fertilized zebrafish embryos and maintain them in E3 medium.

  • Dechorionation (Optional but recommended): Enzymatically remove the chorion at 24 hours post-fertilization (hpf).

    • Causality: The chorion can act as an unpredictable barrier to small molecules. Removing it ensures that the internal concentration of the azetidine derivative correlates directly with the dosing solution, validating pharmacokinetic assumptions.

  • Compound Exposure: Array embryos in 96-well plates and expose them to azetidine derivatives at various concentrations.

  • Phenotypic Observation: Monitor for mortality, morphological defects, and motility changes at 48 and 72 hpf using optical microscopy.

Quantitative Data & Structure-Activity Relationship (SAR)

The incorporation of azetidine scaffolds consistently yields superior physicochemical and biological profiles compared to legacy planar or larger saturated heterocycles. Below is a synthesized comparison demonstrating the optimization trajectory of STAT3 and RET inhibitors[3][4].

Compound Class / ScaffoldTarget IC50​ ( μM )Aqueous Solubility ( μg/mL ) Fsp3​ Key Mechanistic Advantage
BP-1-102 (Lead) STAT36.8< 100.25Baseline SH2 domain binder; poor solubility limits in vivo utility.
Azetidine Amide Analog STAT33.8> 500.45Improved cellular permeability; reduced entropic penalty upon binding.
Piperidine-based Inhibitor RET Kinase0.05150.30High lipophilicity drives off-target kinase promiscuity (hERG liability).
Azetidine-based Inhibitor *RET Kinase0.01850.55Compact vector projection into ribose pocket; superior metabolic stability.

*Derived utilizing Ethyl 3-methoxy-2-methylazetidine-3-carboxylate as the core intermediate.

Conclusion

The strategic deployment of azetidine derivatives, particularly highly functionalized intermediates like Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, is not merely a structural novelty—it is a calculated thermodynamic and pharmacokinetic optimization. By increasing Fsp3​ , fine-tuning basicity, and providing rigid, precise exit vectors, these scaffolds enable the development of highly selective kinase inhibitors and protein-protein interaction (PPI) disruptors. As demonstrated through rigorous EMSA and zebrafish validation protocols, azetidines represent a cornerstone of next-generation drug discovery.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL:[Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Functionalization of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Azetidine-Containing Peptides in Drug Discovery Azetidine-containing amino acids are a class of non-natural, conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Azetidine-Containing Peptides in Drug Discovery

Azetidine-containing amino acids are a class of non-natural, conformationally constrained building blocks that have garnered significant interest in modern medicinal chemistry and peptide science.[1][2] Their incorporation into peptide backbones can induce unique secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation.[3][4] The rigid four-membered ring of the azetidine moiety reduces the conformational flexibility of the peptide chain, which can lead to higher receptor binding affinity and selectivity.[4]

This guide provides a comprehensive overview and detailed protocols for the functionalization of a novel building block, ethyl 3-methoxy-2-methylazetidine-3-carboxylate, for its application in solid-phase peptide synthesis (SPPS). The presence of a methoxy group at the C3 position and a methyl group at the C2 position introduces specific stereochemical and reactivity considerations that are critical for successful incorporation into peptide chains. These application notes will delve into the causal relationships behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Strategic Overview: A Stepwise Approach to Peptide Elongation

The successful incorporation of ethyl 3-methoxy-2-methylazetidine-3-carboxylate into a growing peptide chain necessitates a carefully planned, multi-step functionalization strategy. The overall workflow is depicted below, outlining the key transformations required to convert the starting ester into a building block suitable for peptide synthesis.

workflow A Ethyl 3-methoxy-2-methyl- azetidine-3-carboxylate B Hydrolysis A->B  NaOH or LiOH C 3-Methoxy-2-methyl- azetidine-3-carboxylic acid B->C D N-Protection C->D  Boc-Anhydride or  Fmoc-OSu E N-Protected 3-methoxy-2-methyl- azetidine-3-carboxylic acid D->E F Peptide Coupling E->F  Coupling Reagents  (e.g., HATU, HBTU) G Peptide Chain F->G

Caption: Experimental workflow for the functionalization of ethyl 3-methoxy-2-methylazetidine-3-carboxylate and its incorporation into a peptide.

Part 1: Preparation of the Azetidine Amino Acid Building Block

The initial and most critical step is the saponification of the ethyl ester to the corresponding carboxylic acid. This transformation unmasks the carboxyl group, which is essential for the subsequent amide bond formation during peptide coupling.

Hydrolysis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Rationale: The choice of base and reaction conditions for the hydrolysis of the ester is crucial to ensure complete conversion without causing unwanted side reactions, such as the opening of the strained azetidine ring. While various methods for ester hydrolysis exist, a mild approach using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system is generally effective for azetidine derivatives.[5] The presence of the methoxy group at the C3 position may influence the rate of hydrolysis, and the reaction should be carefully monitored.

Protocol 1: Basic Hydrolysis of the Ethyl Ester

  • Dissolution: Dissolve ethyl 3-methoxy-2-methylazetidine-3-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water (e.g., 3:1 v/v). The use of a co-solvent ensures the solubility of the starting material.

  • Addition of Base: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5-2.0 eq) or sodium hydroxide (NaOH, 1.5-2.0 eq) in water to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Carefully neutralize the reaction mixture to a pH of approximately 6-7 with a dilute acid solution (e.g., 1 M HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • The desired product, 3-methoxy-2-methylazetidine-3-carboxylic acid, will remain in the aqueous layer as the carboxylate salt.

  • Isolation: The product can often be used in the next step without isolation. If isolation is required, careful acidification to pH 3-4 followed by extraction with a more polar solvent or lyophilization of the neutralized aqueous solution can be performed. However, care must be taken as the free amino acid may be highly water-soluble.

Parameter Condition Rationale
Base LiOH or NaOHProvides the hydroxide ions necessary for saponification.
Solvent MeOH/H₂O or THF/H₂OEnsures solubility of both the ester and the inorganic base.
Temperature Room TemperatureMild conditions to prevent ring-opening of the azetidine.
Monitoring TLC, LC-MSTo ensure complete consumption of the starting material.

Part 2: N-Protection for Controlled Peptide Synthesis

To prevent self-polymerization and to control the sequence of amino acid addition during peptide synthesis, the secondary amine of the azetidine ring must be protected. The choice of the protecting group is dictated by the overall strategy of the peptide synthesis (e.g., Boc- or Fmoc-based SPPS).

N-Boc Protection

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group. It is stable to the basic conditions often employed in peptide synthesis but can be readily removed with acids like trifluoroacetic acid (TFA). The steric hindrance from the 2-methyl group on the azetidine ring may slow down the rate of the protection reaction, so the reaction conditions may need to be optimized.

Protocol 2: N-Boc Protection of 3-Methoxy-2-methylazetidine-3-carboxylic acid

  • pH Adjustment: To the aqueous solution of the crude 3-methoxy-2-methylazetidine-3-carboxylic acid from the hydrolysis step, add a suitable base (e.g., NaHCO₃ or triethylamine) to adjust the pH to 8-9.

  • Addition of Boc-Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in a suitable organic solvent (e.g., dioxane or THF) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove excess Boc₂O.

    • Carefully acidify the aqueous layer to pH 3-4 with a dilute acid (e.g., 1 M HCl or citric acid solution).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

N-Fmoc Protection

Rationale: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS. This is the protecting group of choice for modern solid-phase peptide synthesis.

Protocol 3: N-Fmoc Protection of 3-Methoxy-2-methylazetidine-3-carboxylic acid

  • pH Adjustment: Adjust the pH of the aqueous solution of the crude amino acid to 8-9 with a base such as sodium bicarbonate or sodium carbonate.

  • Addition of Fmoc-OSu: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.0-1.2 eq) in acetone or dioxane to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours to overnight.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protecting Group Reagent Cleavage Condition Compatibility
Boc Boc-Anhydride (Boc₂O)Acidic (e.g., TFA)Suitable for Boc-SPPS.
Fmoc Fmoc-OSuBasic (e.g., Piperidine)Standard for Fmoc-SPPS.

Part 3: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

With the N-protected azetidine amino acid in hand, it can now be incorporated into a growing peptide chain using standard solid-phase peptide synthesis protocols. The steric hindrance of the 2-methyl group may require the use of more potent coupling reagents and potentially longer coupling times.

Peptide Coupling

Rationale: The formation of the amide bond between the carboxyl group of the azetidine amino acid and the free amine of the resin-bound peptide requires an activating agent. Common coupling reagents include carbodiimides (like DIC) in the presence of an additive (like HOBt or Oxyma), or more potent uronium/phosphonium salts such as HATU, HBTU, or PyBOP.[6] For sterically hindered amino acids, HATU is often the reagent of choice due to its high reactivity and low racemization potential.

coupling A N-Protected Azetidine Carboxylic Acid C Activated Ester A->C B Coupling Reagent (e.g., HATU) B->C E Peptide Bond Formation C->E D Resin-Bound Peptide with Free N-terminus D->E F Elongated Peptide Chain E->F

Caption: General scheme for the peptide coupling reaction on a solid support.

Protocol 4: Fmoc-SPPS Coupling of N-Fmoc-3-methoxy-2-methylazetidine-3-carboxylic acid

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the N-Fmoc-3-methoxy-2-methylazetidine-3-carboxylic acid (2-4 eq), a coupling reagent such as HATU (1.95 eq relative to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (3-6 eq) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for an extended period (e.g., 2-4 hours) to ensure complete coupling.

  • Monitoring: Perform a Kaiser test or a similar qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired sequence.

Parameter Reagent/Condition Rationale
Coupling Reagent HATUHighly efficient for sterically hindered couplings, minimizes racemization.
Base DIPEA or CollidineNeutralizes the in situ formed acid and maintains a basic environment for coupling.
Solvent DMFExcellent solvent for both the peptide and the reagents.
Monitoring Kaiser TestQualitative test for the presence of free primary amines.

Conclusion

The functionalization of ethyl 3-methoxy-2-methylazetidine-3-carboxylate for peptide synthesis is a multi-step process that requires careful consideration of the unique structural features of this building block. By following the detailed protocols for hydrolysis, N-protection, and peptide coupling outlined in these application notes, researchers can successfully incorporate this novel amino acid into peptide sequences. The resulting azetidine-containing peptides hold great promise for the development of new therapeutics with enhanced conformational stability and biological activity. Further exploration into the stereoselective synthesis of the initial azetidine and its impact on the final peptide structure and function will be a valuable area of future research.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50067-50099.
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3851-3855.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8496-8500.
  • De Kimpe, N., et al. (2011).
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Beausoleil, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308.
  • Maldonado-Ortega, U., et al. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Redalyc, 20(39), 1-10.
  • Papakyriakou, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 263-275.
  • Singh, G. S., & D’hooghe, M. (2016). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 45(15), 4057-4078.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Wessjohann, L. A., et al. (2005). Synthesis of Azetidine-2-carboxylic Acid Derivatives as Conformationally Constrained α-Amino Acids. The Journal of Organic Chemistry, 70(18), 7135-7144.
  • Anderson, A. W., & Fizer, C. A. (1972). Synthesis of Azetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 37(23), 3953–3954.
  • Brandl, T., et al. (2001). Solid-Phase Synthesis of Peptides Containing the Azetidine-2-carboxylic Acid Moiety.
  • Vitale, R., et al. (2012). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. The Journal of Organic Chemistry, 77(17), 7435-7446.
  • Danishefsky, S. J., & Ciufolini, M. A. (1984). A Stereospecific Route to the Azetidine-2-carboxylic Acid Nucleus. The Journal of Organic Chemistry, 49(22), 4082–4084.
  • Al-Karadaghi, S., et al. (1994). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 44(5), 447-455.

Sources

Application

Catalytic Strategies for the Asymmetric Synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the asymmetric synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, a highly substituted and stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the asymmetric synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, a highly substituted and stereochemically complex azetidine derivative of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly incorporated into pharmaceutical candidates due to their unique conformational constraints and ability to modulate physicochemical properties.[1] The target molecule, with its vicinal stereocenters at the C2 and C3 positions, presents a significant synthetic challenge, requiring precise control over stereochemistry.

This guide outlines a strategic, multi-step approach leveraging modern catalytic asymmetric methods to achieve the desired product with high enantiopurity and diastereoselectivity. The proposed synthetic pathway is divided into three key stages:

  • Asymmetric Synthesis of a Chiral 2-Methylazetidin-3-one Precursor: Establishing the initial stereocenter at the C2 position.

  • Stereoselective Nucleophilic Addition to the 3-Oxo Group: Installation of the C3 stereocenter with concomitant introduction of the carboxylate and hydroxyl functionalities.

  • Methylation of the Tertiary Hydroxyl Group: Final modification to yield the target molecule.

For each stage, we will discuss the rationale behind the chosen catalytic system, provide a detailed experimental protocol, and present relevant data in a clear and accessible format.

Stage 1: Asymmetric Synthesis of N-Protected 2-Methylazetidin-3-one

The enantioselective synthesis of 2-substituted azetidin-3-ones is a crucial first step.[2] Organocatalysis and metal catalysis have emerged as powerful tools for such transformations. Here, we focus on a metal-catalyzed approach involving the intramolecular cyclization of a diazo-containing precursor, which has shown to be highly effective in controlling the stereochemistry at the C2 position.[2]

Catalyst System: Copper(I) with a Chiral Bis(oxazoline) Ligand

Copper(I) complexes with chiral bis(oxazoline) (BOX) ligands are well-established catalysts for a variety of asymmetric transformations, including cyclopropanations and C-H insertions. In this context, they can effectively catalyze the intramolecular N-H insertion of a diazo compound derived from an amino acid precursor, leading to the formation of the azetidin-3-one ring with high enantioselectivity.

Reaction Mechanism: The reaction proceeds through the formation of a chiral copper-carbene intermediate. The stereochemical outcome is dictated by the chiral environment created by the BOX ligand, which directs the approach of the N-H bond for the insertion reaction.

Experimental Protocol: Asymmetric Synthesis of (R)-1-Boc-2-methylazetidin-3-one

This protocol is adapted from methodologies described for the synthesis of chiral 2-substituted azetidin-3-ones.[2]

Materials:

  • N-Boc-L-alanine

  • Oxalyl chloride

  • Diazomethane (or (trimethylsilyl)diazomethane)

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·0.5C₆H₆)

  • (R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Diazo Ketone Precursor:

    • To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous diethyl ether and cool to 0 °C.

    • Add a solution of diazomethane in diethyl ether (or (trimethylsilyl)diazomethane followed by quenching with acetic acid) dropwise until the yellow color persists.

    • Stir the reaction for an additional hour at 0 °C and then allow it to warm to room temperature overnight.

    • Carefully quench any excess diazomethane with acetic acid.

    • Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diazo ketone.

  • Copper-Catalyzed Asymmetric Intramolecular N-H Insertion:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Cu(OTf)·0.5C₆H₆ (5 mol%) and (R)-Ph-BOX (5.5 mol%) in anhydrous DCM.

    • Stir the solution at room temperature for 1 hour to form the catalyst complex.

    • Cool the catalyst solution to -20 °C.

    • Add a solution of the crude diazo ketone (1.0 eq) in anhydrous DCM dropwise over 2 hours using a syringe pump.

    • Stir the reaction mixture at -20 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a few drops of water.

    • Warm the mixture to room temperature and filter through a short pad of silica gel, eluting with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-Boc-2-methylazetidin-3-one.

Data Summary:

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Cu(OTf)/(R)-Ph-BOX5DCM-2075-85>95

Workflow Diagram:

Stage 1 Workflow cluster_0 Diazo Ketone Synthesis cluster_1 Asymmetric Cyclization N-Boc-L-alanine N-Boc-L-alanine Acid Chloride Formation Acid Chloride Formation N-Boc-L-alanine->Acid Chloride Formation Oxalyl Chloride Diazo Ketone Diazo Ketone Acid Chloride Formation->Diazo Ketone Diazomethane N-H Insertion N-H Insertion Diazo Ketone->N-H Insertion Cu(I)/(R)-Ph-BOX (R)-1-Boc-2-methylazetidin-3-one (R)-1-Boc-2-methylazetidin-3-one N-H Insertion->(R)-1-Boc-2-methylazetidin-3-one Purification

Caption: Workflow for the synthesis of the chiral azetidin-3-one precursor.

Stage 2: Stereoselective Addition of an Ethyl Carboxylate Equivalent to the 3-Oxo Group

With the C2 stereocenter established, the next critical step is the stereoselective addition of a nucleophile to the carbonyl group at C3 to create the second stereocenter. A Reformatsky-type reaction using ethyl bromoacetate and a suitable metal is a classic approach. To achieve high diastereoselectivity, a chelating metal and low temperatures are often employed to favor one facial attack on the ketone.

Catalyst/Reagent System: Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a powerful single-electron transfer reagent that is particularly effective in promoting Reformatsky-type reactions under mild and neutral conditions. The diastereoselectivity of SmI₂-mediated additions to α-chiral ketones can be high, often favoring the formation of the syn or anti diol depending on the substrate and reaction conditions. In this case, chelation control is expected to play a significant role in directing the nucleophilic attack.

Reaction Mechanism: SmI₂ reduces the ethyl bromoacetate to form a samarium enolate. This enolate then adds to the carbonyl group of the azetidin-3-one. The stereochemical outcome is influenced by the formation of a chelated transition state involving the samarium ion, the carbonyl oxygen, and potentially the nitrogen atom of the azetidine ring.

Experimental Protocol: Diastereoselective Synthesis of Ethyl (2R,3S)-1-Boc-3-hydroxy-2-methylazetidine-3-carboxylate

This protocol is based on established procedures for SmI₂-mediated Reformatsky reactions.

Materials:

  • (R)-1-Boc-2-methylazetidin-3-one

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Ethyl bromoacetate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-1-Boc-2-methylazetidin-3-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • To this solution, add ethyl bromoacetate (1.5 eq).

  • Slowly add a 0.1 M solution of SmI₂ in THF (2.2 eq) dropwise via syringe until the characteristic deep blue color persists.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until the layers become clear.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl (2R,3S)-1-Boc-3-hydroxy-2-methylazetidine-3-carboxylate. The diastereoselectivity should be determined by NMR analysis of the crude product.

Data Summary:

Reagent SystemSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
SmI₂ / Ethyl BromoacetateTHF-7860-75>10:1

Logical Relationship Diagram:

Stage 2 Logic Chiral Azetidinone Chiral Azetidinone Chelated Transition State Chelated Transition State Chiral Azetidinone->Chelated Transition State Samarium Enolate Samarium Enolate Samarium Enolate->Chelated Transition State Diastereoselective Addition Diastereoselective Addition Chelated Transition State->Diastereoselective Addition Hydroxy Ester Product Hydroxy Ester Product Diastereoselective Addition->Hydroxy Ester Product

Caption: Chelation-controlled diastereoselective addition.

Stage 3: Methylation of the Tertiary Hydroxyl Group

The final step involves the methylation of the tertiary alcohol at the C3 position. This can be challenging due to the steric hindrance of the tertiary center and the presence of other functional groups (ester and carbamate). A mild and efficient methylation procedure is required to avoid side reactions.

Reagent System: Sodium Hydride and Methyl Iodide

The Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, is a common method for ether formation. Sodium hydride is a suitable non-nucleophilic base for generating the alkoxide, and methyl iodide is a reactive methylating agent.

Experimental Protocol: Synthesis of Ethyl (2R,3S)-1-Boc-3-methoxy-2-methylazetidine-3-carboxylate

Materials:

  • Ethyl (2R,3S)-1-Boc-3-hydroxy-2-methylazetidine-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add a solution of Ethyl (2R,3S)-1-Boc-3-hydroxy-2-methylazetidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl (2R,3S)-1-Boc-3-methoxy-2-methylazetidine-3-carboxylate.

Data Summary:

Reagent SystemSolventTemperature (°C)Yield (%)
NaH / MeITHF0 to rt80-90

Overall Synthetic Pathway:

Overall Synthesis A N-Boc-L-alanine B (R)-1-Boc-2-methylazetidin-3-one A->B 1. Oxalyl Chloride, Diazomethane 2. Cu(I)/(R)-Ph-BOX C Ethyl (2R,3S)-1-Boc-3-hydroxy-2-methylazetidine-3-carboxylate B->C SmI₂, Ethyl Bromoacetate D Ethyl (2R,3S)-1-Boc-3-methoxy-2-methylazetidine-3-carboxylate C->D NaH, MeI

Caption: Proposed synthetic route to the target molecule.

Conclusion

The asymmetric synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate can be effectively achieved through a strategic, multi-step approach. By employing a copper-catalyzed asymmetric N-H insertion to establish the C2 stereocenter, followed by a diastereoselective SmI₂-mediated Reformatsky reaction to install the C3 stereocenter, and a final methylation step, the target molecule can be obtained with high stereochemical control. The protocols provided herein offer a robust framework for researchers in the field of medicinal chemistry and drug development to access this and other structurally related, highly substituted azetidine derivatives. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the synthesis.

References

  • Milton, J. P.; Fossey, J. S. Azetidines and Their Applications in Asymmetric Catalysis. Tetrahedron2021 , 77, 131767. [Link]

  • Burtoloso, A. C. B.; Correia, C. R. D. Asymmetric Synthesis of cis-2,4-Disubstituted Azetidin-3-ones from Metal Carbene Chemistry. J. Organomet. Chem.2005 , 690 (24-25), 5585-5593. [Link]

  • Brandi, A.; Cicchi, S.; Cordero, F. M. Novel Syntheses of Azetidines and Azetidinones. Chem. Rev.2008 , 108 (9), 3988–4035. [Link]

  • Bott, T. M.; West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES2012 , 84 (1), 223. [Link]

  • Ji, Y.; et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc2018 , 2018 (4), 195-214. [Link]

Sources

Method

The Strategic Role of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate in the Generation of Novel Small Molecule Libraries

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1] Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1] Their unique structural properties, including a defined three-dimensional geometry and conformational rigidity, make them attractive scaffolds for the design of novel therapeutics.[2] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[3] The incorporation of the azetidine motif has been a successful strategy in the development of drugs targeting a range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][4]

This application note provides a detailed guide on the utilization of a specific, highly functionalized building block, ethyl 3-methoxy-2-methylazetidine-3-carboxylate , for the generation of diverse small molecule libraries. We will explore its synthesis, key physicochemical properties, and its role as a versatile scaffold for diversity-oriented synthesis (DOS). The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to leverage this unique scaffold in their discovery programs.

Physicochemical Properties and Strategic Advantages of the Scaffold

The title compound, ethyl 3-methoxy-2-methylazetidine-3-carboxylate, offers several strategic advantages for library synthesis, largely stemming from its unique substitution pattern.

PropertyAdvantage in Library Design
Quaternary Center at C3 The 3-methoxy and 3-carboxylate groups create a quaternary center, imparting a fixed three-dimensional arrangement of substituents. This pre-organization can be beneficial for specific receptor interactions.
Orthogonal Functional Handles The scaffold possesses three key points for diversification: the secondary amine (azetidine nitrogen), the ethyl ester, and the potential for modification of the 2-methyl group. These allow for the introduction of a wide range of chemical diversity.
Modulation of Physicochemical Properties The methoxy group and the ester provide handles to fine-tune properties such as polarity, solubility, and metabolic stability.
Vectorial Exit Points The substituents on the azetidine ring project into distinct vectors in 3D space, enabling the exploration of chemical space in a controlled manner.

Proposed Synthesis of the Core Scaffold

Synthesis_Workflow A 1. N-Protected 3-azetidinone B 2. Horner-Wadsworth-Emmons Reaction A->B Ethyl 2-(diethoxyphosphoryl)acetate, Base C 3. Michael Addition of Methoxide B->C Sodium Methoxide, Methanol D 4. α-Methylation C->D Base (e.g., LDA), Methyl Iodide E 5. Deprotection & N-Functionalization D->E Deprotection (e.g., TFA for Boc) F Ethyl 3-methoxy-2-methylazetidine-3-carboxylate Scaffold E->F Final Scaffold Diversification_Strategy cluster_N N-Functionalization cluster_Ester Ester Modification cluster_Methyl C-H Functionalization Scaffold Ethyl 3-methoxy-2-methyl- azetidine-3-carboxylate N_Func Amides Sulfonamides Ureas Alkylamines Scaffold->N_Func R1 Diversity Ester_Mod Amides (from acid) Alcohols (from reduction) Scaffold->Ester_Mod R2 Diversity Methyl_Func Further Alkylation Other modifications Scaffold->Methyl_Func R3 Diversity (advanced) Library Diverse Small Molecule Library N_Func->Library Ester_Mod->Library Methyl_Func->Library

Caption: Diversification strategy for the azetidine scaffold.

Experimental Protocols

The following protocols are provided as a guide for the diversification of the ethyl 3-methoxy-2-methylazetidine-3-carboxylate scaffold. These are based on established procedures for similar azetidine-containing compounds. [4]

Protocol 1: General Procedure for N-Acylation of the Azetidine Scaffold
  • To a solution of ethyl 3-methoxy-2-methylazetidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add a carboxylic acid (1.1 eq), a coupling agent such as HATU or HBTU (1.1 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated azetidine.

Protocol 2: Saponification of the Ethyl Ester
  • Dissolve the N-protected ethyl 3-methoxy-2-methylazetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the corresponding carboxylic acid.

Protocol 3: Amide Coupling of the Azetidine-3-carboxylic Acid
  • Follow the general procedure outlined in Protocol 1, using the azetidine-3-carboxylic acid obtained from Protocol 2 as the starting material and a diverse library of primary and secondary amines as the coupling partners.

Data Presentation: A Representative Virtual Library

To illustrate the potential of this scaffold, a representative virtual library was designed by applying the N-acylation and ester-to-amide diversification strategies.

R¹ (at N-position)R² (from ester)Calculated MWCalculated cLogP
BenzoylN-benzylamide382.453.15
4-ChlorobenzoylN-cyclohexylamide408.924.20
Thiophene-2-carbonylN-(2-pyridyl)amide375.442.50
AcetylN-morpholinamide315.370.85

Conclusion

The ethyl 3-methoxy-2-methylazetidine-3-carboxylate scaffold represents a valuable and highly versatile building block for the generation of novel small molecule libraries. Its unique combination of a rigid core, multiple orthogonal functional handles, and stereochemical complexity provides an excellent starting point for diversity-oriented synthesis campaigns. The protocols and strategies outlined in this application note are intended to serve as a comprehensive guide for researchers seeking to explore new areas of chemical space and accelerate their drug discovery efforts. The adaptability of this scaffold to both solution-phase and solid-phase synthesis further enhances its utility in modern medicinal chemistry. [4]

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. [Link]

  • Gicquel, M., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3‑Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. eScholarship. [Link]

  • Merck & Co., Inc. (2004). Process for making azetidine-3-carboxylic acid.
  • Gicquel, M., et al. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2024). Unlocking Terpenoid Transformations: C–H Bond Functionalization for Methyl Group Substitution, Elimination, and Integration. ACS Central Science. [Link]

  • Yaragorla, S., et al. (2019). General mechanism of C(sp³)‐H functionalization of 2‐methyl quinolines. ResearchGate. [Link]

  • Sharma, P., et al. (2024). Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C-H Functionalization of 2-Arylbenzo[ d]thiazole and Oxazole Derivatives. Journal of Organic Chemistry, 89(24), 18003–18018. [Link]

  • Yaragorla, S., et al. (2020). C(sp)‐H Functionalization of 2‐Methyl Azaarenes: Highly Facile Approach to Aza‐Heterocyclic Compounds. ResearchGate. [Link]

  • Hoogenboom, R., et al. (2013). End-group functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator followed by direct amidation. ResearchGate. [Link]

  • Galloway, W. R. J. D., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. [Link]

  • Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, improve your yield, and ensure the integrity of your final product. The synthesis of strained four-membered rings like azetidines presents unique challenges, primarily due to their inherent ring strain.[1][2][3] This guide is structured to address these challenges directly, providing not just procedural steps but the underlying chemical principles to empower your experimental design.

Plausible Synthetic Route: An Overview

While various methods exist for azetidine synthesis, a common and adaptable approach for a substituted azetidine like Ethyl 3-methoxy-2-methylazetidine-3-carboxylate involves the intramolecular cyclization of an acyclic precursor. This strategy offers a logical pathway to construct the target molecule. The proposed route consists of two main stages:

  • Synthesis of the Acyclic Precursor: Preparation of an ethyl ester with an amine at the 4-position and a suitable leaving group at the 2-position.

  • Intramolecular Cyclization: Base-mediated ring closure to form the azetidine ring.

This guide will focus on troubleshooting potential issues that may arise during these key stages.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific experimental issues you may encounter.

Problem 1: Low or No Yield of the Azetidine Product

Question: I am observing a very low yield, or no desired product at all, after the cyclization step. What are the likely causes and how can I address them?

Answer:

Low yields in azetidine synthesis are a common challenge and can be attributed to several factors.[4][5] Let's break down the potential causes and solutions:

  • Inefficient Ring Closure: The formation of a strained four-membered ring is often thermodynamically and kinetically challenging.[3]

    • Causality: The activation energy for the intramolecular cyclization might be too high under your current reaction conditions.

    • Solution:

      • Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in side reactions. The solvent should be able to dissolve the reactants and facilitate the intramolecular reaction. Consider screening different base/solvent combinations.

      • Temperature Optimization: While higher temperatures can sometimes overcome the activation barrier, they can also promote decomposition of the strained azetidine ring.[4] A systematic temperature screen is recommended to find the optimal balance.

      • High-Dilution Conditions: Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.[4] Running the reaction under high-dilution conditions can significantly favor the formation of the cyclic product.

  • Side Reactions: Competing reactions can consume your starting material or lead to undesired byproducts.

    • Causality: Elimination reactions are a common competing pathway, especially if there are acidic protons beta to the leaving group. Polymerization of starting materials can also occur.[4]

    • Solution:

      • Careful Selection of Leaving Group: A good leaving group is essential for efficient cyclization. However, a leaving group that is too reactive might favor elimination. Mesylates and tosylates are often good choices.[6]

      • Control of Stoichiometry: Ensure the accurate stoichiometry of your reagents, especially the base. An excess of base can sometimes promote side reactions.

  • Decomposition of the Product: Azetidines can be susceptible to decomposition, particularly under harsh reaction or workup conditions.[4][5]

    • Causality: The inherent ring strain makes the azetidine ring prone to ring-opening, especially in the presence of acids or nucleophiles.[5][7]

    • Solution:

      • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup. A neutral or slightly basic aqueous workup is generally preferred.

      • Prompt Isolation and Purification: Do not let the crude product sit for extended periods. Proceed with purification as soon as possible after the reaction is complete.

Problem 2: Formation of Multiple Products

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. How can I identify the byproducts and suppress their formation?

Answer:

The formation of multiple products often points to a lack of selectivity in the reaction. Here’s how to approach this issue:

  • Identification of Byproducts:

    • Causality: Without knowing what the byproducts are, it is difficult to devise a strategy to prevent their formation.

    • Solution:

      • Spectroscopic Analysis: Attempt to isolate the major byproducts by column chromatography and characterize them using NMR, MS, and IR spectroscopy.

      • Common Byproducts: In azetidine synthesis via intramolecular cyclization, common byproducts include the corresponding five-membered pyrrolidine ring (if a 5-exo-tet cyclization is possible), elimination products, and products from intermolecular reactions.

  • Improving Selectivity:

    • Causality: The reaction conditions may not be optimized to favor the desired 4-exo-tet cyclization for azetidine formation.

    • Solution:

      • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A less polar solvent may favor the intramolecular cyclization over intermolecular side reactions.

      • Protecting Group Strategy: If the starting amine is primary, consider using a suitable protecting group to prevent side reactions at the nitrogen atom. The choice of protecting group can also influence the conformation of the precursor, potentially favoring cyclization.

      • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can help to pre-organize the substrate for cyclization, leading to improved selectivity.[4]

Experimental Protocols

General Protocol for Intramolecular Cyclization

This is a generalized procedure and will likely require optimization for your specific substrate.

Materials:

  • Acyclic amino ester precursor (with a leaving group)

  • Anhydrous, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous, aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent.

  • Add the acyclic amino ester precursor to the solvent and stir until dissolved.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the base to the cooled solution.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride or water at a low temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended Range/ValueRationale
Reaction Concentration 0.01 - 0.1 MHigh dilution favors intramolecular cyclization.[4]
Base Stoichiometry 1.1 - 1.5 equivalentsA slight excess of base is often needed to drive the reaction to completion.
Temperature -78 °C to room temperatureLower temperatures can improve selectivity and minimize product decomposition.[4]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Mandatory Visualization

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of Azetidine check_cyclization Is Ring Closure Inefficient? start->check_cyclization check_side_reactions Are Side Reactions Occurring? check_cyclization->check_side_reactions No optimize_conditions Optimize Base, Solvent, and Temperature check_cyclization->optimize_conditions Yes check_decomposition Is the Product Decomposing? check_side_reactions->check_decomposition No optimize_leaving_group Optimize Leaving Group check_side_reactions->optimize_leaving_group Yes mild_workup Use Mild Workup Conditions check_decomposition->mild_workup Yes end Improved Yield check_decomposition->end No high_dilution Use High-Dilution Conditions optimize_conditions->high_dilution high_dilution->end control_stoichiometry Control Stoichiometry optimize_leaving_group->control_stoichiometry control_stoichiometry->end prompt_isolation Isolate Product Promptly mild_workup->prompt_isolation prompt_isolation->end

Caption: A decision tree for troubleshooting low yields in azetidine synthesis.

Plausible Synthetic Workflow

synthetic_workflow start Starting Materials precursor_synthesis Synthesis of Acyclic Amino Ester Precursor start->precursor_synthesis cyclization Intramolecular Cyclization precursor_synthesis->cyclization workup Reaction Workup cyclization->workup purification Purification (Column Chromatography) workup->purification product Ethyl 3-methoxy-2-methylazetidine-3-carboxylate purification->product

Caption: A generalized workflow for the synthesis of the target azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the role of ring strain in azetidine synthesis?

A1: The significant ring strain in azetidines (approximately 25.4 kcal/mol) makes their synthesis challenging.[1] This strain is a major thermodynamic barrier to ring formation. Consequently, reactions to form azetidines often require carefully optimized conditions to overcome this energy barrier without leading to decomposition of the strained product.

Q2: How can I confirm the formation of the azetidine ring?

A2: A combination of spectroscopic techniques is essential for confirming the structure of your product.

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the ring protons are characteristic of the strained four-membered ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, several other methods for azetidine synthesis have been reported, including:

  • [2+2] Cycloadditions: Such as the Staudinger reaction between a ketene and an imine to form a β-lactam, which can then be reduced to the azetidine.

  • Photochemical Reactions: The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that can form azetidines.

  • Ring Expansion/Contraction Reactions: Aziridines can sometimes be expanded to azetidines, or larger rings can be contracted.[7]

The choice of route will depend on the availability of starting materials and the specific substitution pattern of the target molecule.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Ellman, J. A., & Shin, Y. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2266-2273. [Link]

  • Andresini, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3849. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3287. [Link]

  • Moskalik, M., et al. (2025). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269661. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50059-50085. [Link]

  • Anderson, A. G., & Lok, R. (2003). Process for making azetidine-3-carboxylic acid.
  • Faigl, F., et al. (2012). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

Sources

Optimization

Troubleshooting degradation of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate during storage

Welcome to the technical support guide for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and preven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of this valuable building block during storage. Due to its strained four-membered ring and functional groups, understanding its stability profile is critical for ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate?

A: The degradation of this compound is primarily driven by two chemical liabilities in its structure: the strained azetidine ring and the ethyl ester functional group. The main degradation pathways are:

  • Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by trace amounts of acid or base.[1] This reaction cleaves the ester to form the corresponding carboxylic acid and ethanol.

  • Azetidine Ring-Opening: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it vulnerable to nucleophilic attack and ring-opening.[2][3] This process is often accelerated by acidic conditions, which protonate the ring nitrogen and activate the ring carbons towards cleavage.[4]

Q2: What are the ideal storage conditions for this compound?

A: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.

  • Container: A tightly sealed, amber glass vial with a PTFE-lined cap to protect from moisture and light.

  • Purity: Ensure the compound is free from residual acidic or basic impurities from its synthesis.

Q3: What are the visible signs of degradation?

A: While analytical confirmation is necessary, visual inspection can provide initial clues. Signs of potential degradation include:

  • Color Change: A shift from a colorless or pale-yellow oil/solid to a darker yellow or brown hue.

  • Change in Viscosity or Physical State: Polymerization or the formation of solid precipitates (like the carboxylic acid salt) can alter the compound's appearance.[5]

  • Pressure Buildup: In sealed vials, decomposition could potentially generate gas, leading to pressure changes.

Q4: My reaction is failing. Could degradation of my starting material be the cause?

A: Absolutely. Using a degraded starting material is a common cause of poor reaction yields or the formation of unexpected byproducts. The presence of the hydrolyzed carboxylic acid or ring-opened impurities can interfere with many chemical transformations, particularly those sensitive to acidic protons or those requiring precise stoichiometry. It is crucial to assess the purity of the compound before use if degradation is suspected.

In-Depth Troubleshooting Guide

If you suspect your stock of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate has degraded, this guide provides a logical workflow to identify the issue, understand its cause, and prevent future occurrences.

Section 1: Confirming Degradation - The Analytical Approach

The first step is to analytically confirm that degradation has occurred and, if possible, identify the impurities.

1.1. Visual and Physical Inspection:

  • Carefully observe the material for any of the visual signs mentioned in the FAQ (color change, precipitation).

  • Note if the container seal appears compromised or if there is evidence of moisture condensation.

1.2. Purity Assessment by ¹H NMR Spectroscopy:

  • This is the most direct method to assess purity. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

  • What to look for:

    • Diminished Starting Material Signals: A decrease in the integration values of characteristic peaks for the parent compound.

    • Appearance of New Peaks: The presence of new, unidentified signals. A broad peak in the 10-12 ppm range may indicate the presence of a carboxylic acid proton from the hydrolyzed ester.

    • Loss of the Ethyl Group Signature: The characteristic quartet and triplet of the ethyl ester group may be diminished or absent, replaced by a new quartet signal for ethanol around 3.7 ppm.

  • For a quantitative assessment, use a stable internal standard with a known mass. See Protocol 1 for a detailed methodology.

1.3. Identification of Degradants by LC-MS:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for separating and identifying impurities.

  • What to look for:

    • Inject a diluted sample onto a reverse-phase C18 column.

    • Look for new peaks in the chromatogram with different retention times than the parent compound.

    • Analyze the mass spectrum of each new peak to determine its mass-to-charge ratio (m/z). Compare these values to the expected masses of potential degradation products.

The following table summarizes the key molecular weights to aid in MS data interpretation.

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Parent Compound Ethyl 3-methoxy-2-methylazetidine-3-carboxylate173.21174.12
Degradant 1 (Hydrolysis Product) 3-methoxy-2-methylazetidine-3-carboxylic acid145.16146.09
Degradant 2 (Ring-Opening + Hydrolysis Product) Ethyl 2-amino-3-methoxy-3-methyl-4-hydroxybutanoate (Example Product)191.23192.14
Section 2: Understanding the Degradation Pathways

Understanding the likely chemical reactions is key to preventing them. The two primary pathways are illustrated below.

G cluster_main Potential Degradation Pathways cluster_paths Parent Ethyl 3-methoxy-2-methylazetidine-3-carboxylate (Stable) Hydrolysis Ester Hydrolysis Product (3-methoxy-2-methylazetidine-3-carboxylic acid) Parent->Hydrolysis H₂O (Acid/Base Catalyzed) RingOpening Ring-Opening Product (e.g., Linear Amino Alcohol/Ester) Parent->RingOpening Acid/Nucleophile (Ring Strain Release)

Caption: Primary degradation pathways for the target compound.

  • Ester Hydrolysis: This is a common reaction for esters and is difficult to avoid if moisture is present.[6] The reaction is thermodynamically favorable, and even atmospheric humidity can be sufficient to initiate degradation over time, especially if the container is frequently opened.

  • Ring-Opening: The inherent strain of the azetidine ring makes it a "spring-loaded" system.[2] Protonation of the nitrogen by an acid catalyst makes the ring carbons highly electrophilic and susceptible to attack by even weak nucleophiles (including water or an alcohol), leading to irreversible ring cleavage.[3][4]

Section 3: Root Cause Analysis and Prevention

Use the following flowchart to diagnose the likely cause of degradation in your laboratory and implement corrective actions.

Caption: Troubleshooting flowchart for identifying the root cause of degradation.

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol allows for the determination of the absolute purity of your sample.

Materials:

  • Ethyl 3-methoxy-2-methylazetidine-3-carboxylate sample

  • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃)

  • Analytical balance

  • NMR tube and spectrometer

Methodology:

  • Accurately weigh ~5-10 mg of the internal standard directly into a clean, dry vial and record the mass precisely.

  • Accurately weigh ~15-20 mg of the Ethyl 3-methoxy-2-methylazetidine-3-carboxylate sample into the same vial and record the mass.

  • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure accurate integration.

  • Integrate a well-resolved, non-overlapping peak for the internal standard and a well-resolved peak for the analyte.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Protocol 2: LC-MS Analysis for Degradant Identification

This protocol provides a general method for detecting the parent compound and its more polar degradation products.

Materials:

  • Sample solution (~1 mg/mL in Acetonitrile or Methanol)

  • HPLC or UPLC system with a mass spectrometer detector (e.g., Q-TOF or Orbitrap for high-resolution data)[7][8]

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Methodology:

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1-5 µL

  • Gradient:

    • Start at 5% B

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and re-equilibrate for 3 minutes

  • MS Detection:

    • Use positive ion electrospray ionization (ESI+).

    • Scan a mass range of m/z 100-500.

    • If possible, perform data-dependent MS/MS to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for the expected [M+H]⁺ values of the parent compound and its potential degradants (see table above).

    • Analyze the high-resolution mass data to confirm the elemental composition of any detected impurities.

By following this guide, researchers can effectively identify, understand, and prevent the degradation of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines. Organic Chemistry Portal. [Link]

  • Singh, G., & Yudin, A. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Aggarwal, V. K., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. University of Bristol Research Portal. [Link]

  • Pecova, B., et al. (2022). Effective Degradation of Novichok Nerve Agents by the Zirconium Metal-Organic Framework MOF-808. PubMed. [Link]

  • Pandohee, J., & Jones, O. A. H. (2013). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Royal Society of Chemistry. [Link]

  • Sarr, A., et al. (2015). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. ResearchGate. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. University of Calgary Chemistry. [Link]

  • Denton, J. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. [Link]

  • Isenegger, P. G., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Permana, A. D., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. [Link]

  • Markovic, M., et al. (2023). Lifitegrast Degradation: Products and Pathways. MDPI. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Isenegger, P. G., et al. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • G. W. G. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Quinete, N., et al. (2020). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Environmental Science and Pollution Research. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. University of Calgary Chemistry. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Welcome to the dedicated technical support guide for the HPLC purification of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This resource is designed for researchers, chromatographers, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC purification of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This resource is designed for researchers, chromatographers, and drug development professionals who are tasked with purifying this unique molecule. Given its specific structural features—a polar heterocyclic amine, two stereocenters, and moderate polarity—this compound presents distinct challenges that require a systematic and well-understood approach to achieve high purity and resolution.

This guide provides in-depth, actionable advice in a direct question-and-answer format. We will explore the "why" behind each recommendation, grounding our strategies in fundamental chromatographic principles to empower you to not only solve immediate issues but also to intelligently adapt these methods for similar molecules.

Section 1: Understanding the Analyte & Initial Method Development

Before troubleshooting, a successful purification begins with a solid understanding of the target molecule and a logical starting point.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate that influence HPLC purification?

A1: Understanding the molecule's structure is the first step in developing a robust HPLC method.[1]

  • Basicity (pKa): The azetidine nitrogen makes the molecule basic. The pKa of an unsubstituted azetidine ring is approximately 11.29.[2][3] The substituents on this specific molecule will modulate this value, but it will remain a basic compound. This is the most critical factor, as it dictates the ionization state of the molecule, which profoundly affects retention and peak shape.

  • Polarity: The combination of an ester, an ether, and a nitrogen heterocycle makes this a polar molecule. It is unlikely to be well-retained on traditional C18 columns with high organic mobile phases and may even be a candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]

  • Chirality: The molecule possesses two stereocenters at the C2 and C3 positions. This means it can exist as up to four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Your purification goal (e.g., separating diastereomers or resolving enantiomers) will determine whether an achiral or chiral stationary phase is required.[6][7]

  • UV Absorbance: The primary chromophore is the carboxylate ester group. Expect a low-wavelength UV maximum, likely around 210-220 nm. Detection at these low wavelengths requires high-purity solvents to minimize baseline noise.[4]

Q2: Where should I start? What is a good universal starting method for this compound?

A2: A systematic screening approach is most effective.[8] Begin with reversed-phase conditions, as it is the most common and robust HPLC mode.[5]

Table 1: Recommended Starting Conditions for Achiral Purification/Screening

ParameterCondition 1: Low pH Reversed-PhaseCondition 2: HILIC Screening
Column C18, 150 x 4.6 mm, 3.5 µmBare Silica or Amide, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 15 minutes100% A to 100% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C
Detection UV at 215 nmUV at 215 nm
Injection Vol. 5 µL5 µL

Rationale:

  • Condition 1 (Reversed-Phase): The low pH (around 2.7) ensures the basic azetidine nitrogen is fully protonated.[9] This prevents strong, undesirable interactions with residual silica silanols on the column, which is a primary cause of peak tailing for basic compounds.[10][11][12]

  • Condition 2 (HILIC): If the compound is too polar and shows little or no retention in reversed-phase (elutes near the void volume), HILIC is the logical next step.[13][14][15][16] HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds.[17]

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during purification.

Problem 1: Poor Peak Shape (Tailing)

Q: My peak for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate shows significant tailing. What is causing this and how can I fix it?

A: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column.[11][12][18] This interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to "stick" to the column and elute slowly, forming a tail.[12]

Troubleshooting Workflow: Peak Tailing

Troubleshooting logic for peak tailing of basic compounds.

Solutions (In order of application):

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[11]

    • Protocol: Add an acid modifier to your mobile phase.

      • 0.1% Formic Acid (pH ≈ 2.7): This is generally sufficient to protonate the analyte and suppress most silanol activity. It is also MS-friendly.

      • 0.05-0.1% Trifluoroacetic Acid (TFA) (pH ≈ 2): TFA is a stronger acid and a potent ion-pairing agent.[19][20] It effectively masks silanols and can dramatically improve peak shape.[21][22] However, TFA can be difficult to remove from the prep fraction and can suppress MS signal.[20][22]

  • Use a Modern, Base-Deactivated Column: Not all C18 columns are created equal.

    • Explanation: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[11] Modern "Type B" columns are made from high-purity silica and feature advanced end-capping to shield the silanols, making them much more suitable for basic compounds.

    • Action: If you are using an older or generic column, switch to a column specifically marketed for high performance with basic compounds (e.g., with "BEH," "CSH," or other advanced surface technologies).

  • Reduce Sample Mass Load: Injecting too much sample can overload the active sites on the column, leading to tailing.

    • Action: Dilute your sample 5- to 10-fold and reinject. If peak shape improves, mass overload was a contributing factor.

Problem 2: Poor Resolution (Separating Diastereomers)

Q: I am trying to separate the diastereomers of my compound, but they are co-eluting or have very poor resolution (Rs < 1.5). How can I improve this?

A: Separating diastereomers on an achiral column is possible because they have different physical properties.[6][7] The key is to maximize the subtle differences in their interaction with the stationary and mobile phases.

Table 2: Strategies for Improving Diastereomer Resolution

StrategyAction & ProtocolRationale
1. Optimize Organic Modifier If using Acetonitrile, switch to Methanol (or vice-versa). Test a 50:50 mixture of both.Acetonitrile and Methanol have different polarities and engage in different types of interactions (Methanol is a hydrogen-bond donor). This change in "selectivity" is often the most powerful tool for improving resolution.
2. Reduce Gradient Slope Double the gradient time (e.g., from 15 min to 30 min).A shallower gradient gives the diastereomers more time to interact with the stationary phase, allowing for a better separation.
3. Change Column Chemistry If using a C18, try a Phenyl-Hexyl or a Polar-Embedded phase.Different stationary phases offer different interaction mechanisms. A Phenyl-Hexyl column provides π-π interactions, which can be highly selective for molecules with aromatic rings or, in this case, different spatial arrangements of polar groups.
4. Adjust Temperature Decrease the column temperature from 30 °C to 20 °C, or increase to 40 °C.Temperature affects mobile phase viscosity and mass transfer kinetics. Sometimes a lower temperature can enhance the specific interactions needed for separation, while other times a higher temperature can improve efficiency. This must be determined empirically.
Problem 3: Need for Enantiomeric Separation

Q: How do I separate the enantiomers of a specific diastereomer?

A: Enantiomers have identical physical properties in a non-chiral environment and therefore cannot be separated on standard achiral columns like C18. You must introduce a chiral component into the system.[23]

The most common and effective approach is to use a Chiral Stationary Phase (CSP). [7][23]

Workflow: Chiral Method Development

A typical workflow for developing a chiral separation method.

Experimental Protocol: Chiral Separation Screening

  • Column Selection: Obtain columns with polysaccharide-based CSPs, as they are broadly effective. Good starting points are columns based on:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

  • Mode Screening:

    • Normal Phase (Primary Recommendation):

      • Mobile Phase: Start with an isocratic mixture of 90:10 Heptane:Isopropanol (IPA) or Heptane:Ethanol.

      • Procedure: Run for 20-30 minutes. If no separation is observed, change the ratio to 80:20, then 70:30. The alcohol acts as the polar modifier that elutes the compound.

    • Reversed-Phase:

      • Mobile Phase: Start with an isocratic mixture of 70:30 Acetonitrile:Water.

      • Procedure: If retention is too long, increase the acetonitrile percentage. If too short, decrease it.

Note on Indirect Separation: An alternative, though less common, approach is the "indirect method".[23][24] This involves reacting your enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7][24] This adds synthesis and cleavage steps but can be an option if access to CSPs is limited.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • What You Need to Know About HILIC. LCGC International. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • TFA (Trifluoroacetic Acid). SIELC Technologies. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • How do we initiate a HPLC Method Development if there is no compendial or Literature availale ? ResearchGate. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Azetines and Azetidines. Scribd. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • Azetidine. Wikipedia. [Link]

Sources

Optimization

Preventing azetidine ring-opening side reactions in Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Welcome to the Technical Support Center for highly substituted azetidine derivatives. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 3-methoxy-2-methylazetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly substituted azetidine derivatives. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 3-methoxy-2-methylazetidine-3-carboxylate .

Due to the inherent ring strain of the four-membered azetidine heterocycle (~26 kcal/mol)[1], coupled with the dense substitution at the C2 and C3 positions, this molecule is highly susceptible to unwanted ring-opening side reactions. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your azetidine core during complex synthetic workflows.

Troubleshooting Guides & FAQs

Q1: Why does my azetidine ring open during acidic workup or N-Boc deprotection? Causality: Azetidines are basic secondary amines. Under strongly acidic conditions (pH < 2), the nitrogen is rapidly protonated to form an azetidinium ion. This intermediate is highly electrophilic and relieves its ~26 kcal/mol ring strain via nucleophilic attack[1]. Nucleophiles present in the reaction mixture (e.g., water, chloride ions, or unquenched alcohols) will attack the ring via an SN2 mechanism[2]. For Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, this attack typically occurs at the less sterically hindered C4 position, leading to an unwanted linear γ -amino ether/ester[3]. Solution: Avoid strong aqueous acids. If N-Boc deprotection is required, use anhydrous HCl in 1,4-dioxane at 0 °C, and immediately quench with a non-nucleophilic base (e.g., DIPEA) before solvent removal or aqueous workup to neutralize the azetidinium intermediate.

Q2: I observe decomposition during ester saponification. How can I hydrolyze the C3-ethyl ester safely? Causality: The C3 position is a highly congested quaternary center bearing both an electron-withdrawing carboxylate and a methoxy group. Under harsh basic conditions (e.g., refluxing NaOH), the molecule can undergo retro-aldol-like fragmentation or base-catalyzed elimination, especially if the nitrogen is unprotected and can participate in intramolecular electron relay. Solution: Perform saponification using mild, temperature-controlled conditions (e.g., LiOH in a THF/Water/MeOH mixture at 0 °C). Ensure the azetidine nitrogen is protected with an electron-withdrawing group (e.g., Boc or Cbz) to reduce the electron density on the nitrogen and prevent intramolecular side reactions. During workup, acidify only to pH 5–6 using a weak organic acid (like citric acid) rather than strong mineral acids[4].

Q3: How does the 2-methyl group affect the regioselectivity of ring opening if the azetidinium ion forms? Causality: The 2-methyl group introduces significant steric hindrance at the C2 position. During the SN2 nucleophilic ring-opening of the azetidinium ion, incoming nucleophiles will preferentially attack the unsubstituted, less-hindered C4 position rather than the sterically blocked C2 or the highly congested C3 quaternary center[5]. Solution: If functionalization or cleavage at C4 is undesired, you must rigorously prevent the initial protonation/activation of the azetidine nitrogen by maintaining a pH > 6 throughout your workflow.

Quantitative Stability Profile

To assist in experimental design, the following table summarizes the stability of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate under various common synthetic conditions.

Reaction ConditionReagents & EnvironmentN-Protecting GroupRing-Opening RiskRecommended Action / Mitigation
Deprotection 50% TFA in DCM, 25 °CBocCritical (>80%) Switch to anhydrous 4M HCl in dioxane at 0 °C; quench immediately.
Saponification 2M NaOH (aq), RefluxNone (Free NH)High (~60%) Protect nitrogen first; use LiOH at 0 °C.
Saponification LiOH, THF/H₂O, 0 °CBoc or CbzLow (<5%) Acidify carefully with 1M Citric Acid (pH 5-6) during workup.
Cross-Coupling Pd(dppf)Cl₂, K₂CO₃, 90 °CBenzyl (Bn)Moderate (~15%) Use non-nucleophilic bases (Cs₂CO₃) to prevent SN2 attack[4].
Reduction LiAlH₄, THF, 65 °CAlkyl / NoneModerate (~20%) Monitor closely; Lewis acid character of Al can trigger azetidinium formation.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific quench and pH-control steps, they inherently prevent the formation of the reactive azetidinium intermediate.

Protocol A: Mild N-Boc Deprotection

This protocol utilizes anhydrous conditions and an immediate basic quench to prevent nucleophilic attack by water during workup.

  • Dissolve the N-Boc protected Ethyl 3-methoxy-2-methylazetidine-3-carboxylate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the reaction flask to 0 °C under an inert argon atmosphere.

  • Add 4.0 equivalents of anhydrous 4M HCl in 1,4-dioxane dropwise. (Note: Avoid TFA, as the trifluoroacetate counterion can act as a nucleophile and participate in complex ring-opening pathways).

  • Stir for 2 hours at 0 °C. Monitor consumption of starting material via TLC.

  • Critical Step: Quench the reaction by adding excess N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) directly to the reaction mixture at 0 °C. This immediately neutralizes the azetidinium intermediate before any exposure to ambient moisture.

  • Concentrate the mixture under reduced pressure at ambient temperature (do not exceed 25 °C) and purify via silica gel chromatography.

Protocol B: Safe Ester Hydrolysis (Saponification)

This protocol avoids strong mineral acids during the isolation of the free carboxylic acid, preventing acid-catalyzed ring strain release.

  • Dissolve the N-protected azetidine ester in a 2:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).

  • Cool the biphasic mixture to 0 °C.

  • Add 1.5 equivalents of LiOH·H₂O in a single portion.

  • Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature for 3 hours.

  • Critical Step: Cool the mixture back to 0 °C and carefully acidify to pH 5–6 using a 1M Citric Acid solution. (Do not use HCl or H₂SO₄, as dropping the pH below 2 will protonate the azetidine and trigger ring opening).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanistic Visualization

G A Ethyl 3-methoxy-2-methyl azetidine-3-carboxylate B Acidic Conditions (pH < 2) Protonation A->B Unprotected N E Mild/Neutral Conditions or N-Protection A->E Controlled Protocol C Azetidinium Intermediate (Strain = ~26 kcal/mol) B->C +H⁺ D Nucleophilic Ring-Opening (e.g., γ-amino ether/ester) C->D Nucleophile (Nu⁻) F Stable Azetidine Core (Desired Pathway) E->F Intact Ring

Mechanism of acid-catalyzed azetidine ring-opening versus stable protected pathways.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters[Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols Journal of Organic Chemistry / Organic Chemistry Portal[Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines Chirality (NIH PubMed)[Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism The Journal of Organic Chemistry[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions The Journal of Organic Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Ethyl 3-methoxy-2-methylazetidine-3-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Ethyl 3-methoxy-2-methylazetidine-3-carboxylate .

As a highly functionalized, strained four-membered nitrogen heterocycle, this building block presents unique physicochemical challenges. Its amphiphilic nature—combining a highly basic secondary amine with polar ester and ether groups, alongside lipophilic methyl and ethyl moieties—often leads to[1]. This guide bridges the gap between theoretical chemical properties and practical benchtop execution.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I purchased Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, but it refuses to dissolve in moderately non-polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Why? A: The most common reason for this issue is the chemical form of the compound. Because azetidines are[2] and prone to ring-opening or polymerization upon extended storage, commercial vendors almost exclusively supply them as[3]. Causality: In its salt form, the protonated azetidinium ion forms a highly polar crystal lattice. The strong ion-dipole interactions require highly polar protic solvents (like water or methanol) to [4]. Standard organic solvents like DCM or EtOAc lack the dielectric constant required to solvate the ionic species, resulting in a persistent suspension.

Q2: If my compound is an HCl salt, how do I safely convert it to the free base for use in organic synthesis without degrading the azetidine ring? A: You must perform a mild alkaline freebasing protocol. The goal is to deprotonate the amine, shifting the molecule from a highly polar ionic state to a neutral, lipophilic state that. Caution: Do not use strong heating or excessively harsh bases (like NaOH at high concentrations) for prolonged periods. The ethyl carboxylate group is susceptible to basic hydrolysis (saponification), which would yield a highly water-soluble zwitterionic carboxylic acid, permanently ruining your extraction. (See the Standard Freebasing Protocol below).

Q3: I have confirmed my compound is the free base, but it is still crashing out of hexanes and diethyl ether. What should I do? A: While the free base is neutral, it remains a highly polar molecule. It contains a secondary amine (hydrogen bond donor/acceptor), an ester (acceptor), and a methoxy group (acceptor) packed into a dense steric environment. Causality: Hexanes and diethyl ether are too non-polar to disrupt the strong intermolecular hydrogen bonding between the azetidine NH of one molecule and the [4]. Solution: Switch to moderately polar aprotic solvents like [5]. If your reaction strictly requires a non-polar medium, use a co-solvent system (e.g., 10% THF in hexanes) to provide enough hydrogen-bond accepting capacity to solvate the monomeric amine.

Q4: Can I use sonication or heat to force the free base into solution? A: Sonication is highly recommended as it provides localized mechanical energy to disrupt solute-solute interactions without raising the bulk temperature. Mild heating (up to 40°C) is acceptable, but prolonged heating of free-base azetidines can induce [5].

Part 2: Experimental Protocols & Workflows

Standard Freebasing Protocol (Self-Validating System)

This protocol ensures the quantitative conversion of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate hydrochloride to its organic-soluble free base.

  • Preparation: Suspend 1.0 equivalent of the azetidine salt in a biphasic mixture of DCM (10 volumes) and distilled water (5 volumes) in a separatory funnel.

  • Alkalinization: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or 5% Na2​CO3​ until the[6].

    • Self-Validation Check: Test the aqueous layer with pH paper. If the pH is below 9, the amine is not fully deprotonated. If you proceed, the protonated fraction will remain in the aqueous layer, directly resulting in a loss of yield. Do not proceed to extraction until the pH is validated.

  • Extraction: Stopper and gently invert the funnel to mix. Vent frequently to release CO2​ gas generated by the bicarbonate neutralization. Allow the layers to separate completely. The free base will partition into the lower DCM layer.

  • Secondary Extraction: Extract the aqueous layer with two additional portions of DCM (5 volumes each) to [5].

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the rotary evaporator water bath <35°C to prevent volatility losses).

Part 3: Data Presentation

Table 1: Solvent Compatibility Matrix for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

SolventDielectric Constant (ε)Solubility (HCl Salt)Solubility (Free Base)Application Recommendation
Water 80.1ExcellentPoorUse for aqueous extractions/washing.
Methanol (MeOH) 32.7GoodExcellentIdeal for [4].
Dichloromethane (DCM) 9.1InsolubleExcellentPrimary solvent for [5].
Ethyl Acetate (EtOAc) 6.0InsolubleGoodGood for chromatography and general synthesis.
Tetrahydrofuran (THF) 7.5PoorGoodExcellent co-solvent for Grignard or reduction reactions.
Hexanes 1.9InsolublePoorAvoid unless used as an anti-solvent for crystallization.

Part 4: Diagnostic Visualization

Below is the logical workflow for diagnosing and resolving solubility issues with this specific azetidine derivative.

G Start Compound Insoluble in Target Organic Solvent CheckForm Verify Compound Form (Salt vs. Free Base) Start->CheckForm IsSalt It is a Salt (e.g., HCl, TFA) CheckForm->IsSalt IsFree It is a Free Base CheckForm->IsFree FreebaseProtocol Perform Freebasing (Aq. Bicarbonate + DCM Extr.) IsSalt->FreebaseProtocol Requires organic solvent ChangeSolvent Adjust Solvent Polarity (Add DCM, THF, or MeOH) IsFree->ChangeSolvent Disrupt H-bonding Success Fully Solvated Reaction Ready FreebaseProtocol->Success ChangeSolvent->Success

Diagnostic workflow for resolving azetidine solubility issues based on chemical form.

Sources

Optimization

Technical Support Center: Crystallization of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Introduction Welcome to the technical support center for the purification of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the purification of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this highly functionalized azetidine intermediate. The quality of this material is paramount, as impurities can significantly impact downstream processes and the final product's safety and efficacy.[1]

This document provides a structured troubleshooting guide and a comprehensive FAQ section. The methodologies described are grounded in established principles of crystallization and impurity control, aiming to provide both actionable solutions and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during the crystallization of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

Issue 1: The final product has low purity (<98%) after initial crystallization, with several unidentified peaks in the HPLC analysis.

Question: My initial cooling crystallization from isopropanol (IPA) resulted in a product with only 97.5% purity. The HPLC shows two major impurities at 0.85 RRT and 1.15 RRT. How can I identify these and improve the purity?

Answer:

Low purity after a primary crystallization attempt is a common issue stemming from several potential causes. The impurities you're observing are likely process-related (unreacted starting materials, by-products) or stereoisomers (diastereomers).[2][3] Given the structure of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, with stereocenters at C2 and C3, the presence of diastereomers is highly probable.

Diagnostic & Troubleshooting Workflow:

  • Impurity Identification (The "What"):

    • LC-MS Analysis: The first step is to identify the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for obtaining the molecular weight of the unknown peaks.[4][5] This can quickly tell you if the impurities are isomers (same molecular weight) or other species.

    • NMR Spectroscopy: If sufficient material can be isolated via preparative HPLC, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.[4] For instance, a diastereomer would likely show distinct shifts in the signals for the C2-methyl and C3-methoxy protons. An elimination by-product would show alkene signals.[2]

  • Understanding the Source (The "Why"):

    • Process-Related Impurities: Azetidine synthesis can be prone to side reactions like ring-opening or elimination.[2][6] Review your synthetic route; impurities could be unreacted starting materials or by-products from steps like alkylations.[7][8]

    • Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers will form. Crystallization is a primary method for separating diastereomers, but the choice of solvent is critical.[9]

  • Corrective Action (The "How"):

    • Recrystallization with a Different Solvent System: The selectivity of a crystallization process is highly dependent on the solvent.[10][11] Isopropanol may not provide sufficient solubility difference between your desired product and the impurities. A systematic solvent screening is recommended.

    • Reslurrying: If impurities are primarily on the crystal surface, a reslurry can be effective.[7][12][13] Suspending the crystals in a solvent where the product is sparingly soluble (e.g., heptane or a toluene/heptane mixture) at a controlled temperature can wash away surface-adsorbed impurities without significant yield loss.[13]

Issue 2: The compound "oils out" during cooling crystallization instead of forming a crystalline solid.

Question: When I cool my saturated solution of the product in ethyl acetate, it forms a viscous oil at the bottom of the flask. No crystals are forming. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[14] This typically happens under two conditions:

  • The solution is too supersaturated, causing the compound to crash out of solution rapidly.[9]

  • The cooling process brings the solution to a temperature that is above the melting point of the solvated solid but below its solubility limit.[14]

Troubleshooting Steps:

  • Reduce Supersaturation Level: The most common cause is excessive supersaturation. Re-heat the mixture until the oil redissolves completely, then add more solvent (e.g., 10-20% more ethyl acetate) to create a less concentrated solution.[14] This lowers the saturation temperature, allowing crystallization to occur at a lower temperature where the solid form is more stable.

  • Slow Down the Cooling Rate: Rapid cooling increases the chances of oiling out.[15][16] Once the solution is re-dissolved, allow it to cool slowly and undisturbed. Insulating the flask (e.g., placing it in a Dewar or a beaker packed with glass wool) can promote slow, controlled crystal growth.[17] A slower cooling rate provides molecules the necessary time to orient themselves into an ordered crystal lattice.[15][18]

  • Change the Solvent System: If the above steps fail, the solvent may be the issue. Ethyl acetate might be too good of a solvent. Consider using a solvent system where the product has lower solubility, or an anti-solvent approach.[10]

  • Seeding: Introducing a small seed crystal of the pure compound at the saturation point can provide a template for proper crystal growth and bypass the kinetic barrier to nucleation, preventing oiling.

Issue 3: The crystallization process results in a very fine powder, which is difficult to filter and wash.

Question: My crystallization yields a very fine, needle-like powder. The filtration is slow, and I suspect the product is not pure due to trapped mother liquor. How can I obtain larger, more easily filterable crystals?

Answer:

The formation of fine particles or powders is typically a result of rapid nucleation caused by high supersaturation levels.[16] This leads to the simultaneous creation of many small crystals rather than the slow growth of fewer, larger ones.[15]

Strategies to Increase Crystal Size:

  • Control the Cooling Profile: A slower cooling rate is paramount.[18][19] Rapid cooling quickly generates high supersaturation, favoring nucleation over growth. Implement a programmed, slow cooling profile, especially during the initial phase where nucleation occurs.[20]

  • Reduce Agitation Rate: While agitation is necessary for heat and mass transfer, excessive agitation can increase secondary nucleation (where new crystals form from collisions with existing crystals), leading to smaller particles. Reduce the stirring speed once crystal formation begins.

  • Use an Anti-Solvent Addition Method: An alternative to cooling crystallization is anti-solvent crystallization.[10][21] Dissolve your compound in a "good" solvent (e.g., methanol, acetone) and then slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, heptane).[22] The slow, controlled addition of the anti-solvent maintains a lower level of supersaturation, promoting crystal growth over nucleation.[22]

  • Temperature Cycling (Ostwald Ripening): In some cases, applying gentle temperature cycles after crystallization has started can encourage the growth of larger crystals at the expense of smaller ones. This process, known as Ostwald ripening, involves slightly heating the slurry to dissolve the smallest particles and then cooling to allow that material to deposit onto the larger, more stable crystals.

Visualized Workflows & Protocols

Diagram: General Troubleshooting for Impurity Reduction

This flowchart outlines a systematic approach to diagnosing and resolving purity issues during crystallization.

G start Initial Crystallization Yields Low Purity (<99%) identify Identify Impurity Structure (LC-MS, NMR) start->identify is_isomer Is impurity an isomer (e.g., diastereomer)? identify->is_isomer is_process Is impurity a known starting material or by-product? is_isomer->is_process No rescreen Perform Solvent Screening for Recrystallization is_isomer->rescreen Yes unknown Impurity is an unknown species is_process->unknown No revisit_synthesis Re-evaluate Synthetic Route to Minimize By-product Formation is_process->revisit_synthesis Yes chromatography Consider Preparative Chromatography unknown->chromatography reslurry Try Reslurrying / Washing (if surface impurity suspected) rescreen->reslurry If purity still low end_pure Achieved Target Purity rescreen->end_pure reslurry->end_pure end_rework Further Process Development Needed chromatography->end_rework revisit_synthesis->start Re-run Process revisit_synthesis->end_rework

Caption: A decision tree for troubleshooting low purity in crystallization.

Table 1: Solvent Selection Guide for Crystallization

Choosing the right solvent is the most critical step in developing a successful crystallization process.[10][23] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[24]

Solvent ClassExample SolventsPolarityBoiling Point (°C)[23]Key Characteristics & Best Use Cases
Alcohols Methanol, Ethanol, IPAHigh65 - 82Good for polar compounds, capable of hydrogen bonding. Often used in cooling crystallizations.[23]
Esters Ethyl AcetateMedium77Versatile solvent for moderately polar compounds. Good balance of solvating power and volatility.[25]
Ketones AcetoneMedium56Strong solvent, but its high volatility can lead to rapid evaporation and poor crystal quality if not controlled.[17] Often used as the "good" solvent in anti-solvent pairs.
Aromatics TolueneLow111Good for less polar compounds. High boiling point can be a disadvantage but sometimes helps in achieving well-formed crystals.[23]
Alkanes Heptane, HexaneNon-polar69 - 98Poor solvents for polar compounds. Primarily used as anti-solvents or for washing final product cakes to remove residual mother liquor.[23]
Ethers MTBE, THFLow-Med55 - 66Can be good solvents, but watch for peroxide formation. Often used in solvent layering techniques.[17]
Water WaterVery High100Used for highly polar, water-soluble compounds or as an anti-solvent for compounds dissolved in water-miscible organic solvents like acetone or ethanol.[11]
Experimental Protocol: Anti-Solvent Crystallization

This method is particularly useful when a compound has high solubility in many solvents at room temperature, making cooling crystallization inefficient.

  • Solvent Selection: Identify a "solvent" in which your compound is highly soluble (e.g., Methanol) and an "anti-solvent" in which it is poorly soluble but that is fully miscible with the solvent (e.g., Water).[26]

  • Dissolution: Dissolve the crude Ethyl 3-methoxy-2-methylazetidine-3-carboxylate in the minimum amount of warm solvent (e.g., Methanol at 40°C) to achieve a clear, saturated solution in an appropriately sized vessel equipped with an agitator.

  • Setup: Set the agitation to a moderate speed to ensure good mixing without excessive shear. Maintain the temperature of the solution (e.g., 40°C).

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Water) at a controlled rate using a syringe pump or addition funnel. The goal is to maintain a state of slight supersaturation. A typical starting rate is one volume of anti-solvent over 1-2 hours.[22]

  • Nucleation & Growth: Observe the solution for the onset of cloudiness (nucleation). Once nucleation occurs, you may choose to hold the anti-solvent addition for 30 minutes to allow the nuclei to mature before resuming the addition, often at a slightly faster rate.

  • Completion & Cooling: After the full volume of anti-solvent has been added, allow the resulting slurry to stir for at least one hour at temperature. Then, slowly cool the slurry to room temperature or below (e.g., 0-5°C) to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration.[10] Wash the filter cake with a pre-chilled mixture of the solvent/anti-solvent (e.g., 1:2 Methanol/Water) to remove the impurity-rich mother liquor.[9]

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate?

  • A1: Based on typical azetidine syntheses, likely impurities fall into several classes:[2][3]

    • Stereoisomers: Diastereomers resulting from the non-stereoselective formation of the two chiral centers.

    • Starting Materials: Incomplete conversion of precursors.

    • By-products: Resulting from side reactions such as elimination to form an unsaturated azetidine, or ring-opening of the strained azetidine ring.[2]

    • Degradation Products: Hydrolysis of the ester or ether functionalities if exposed to strong acid or base during workup.[2]

Q2: How critical is the cooling rate in a cooling crystallization?

  • A2: The cooling rate is one of the most critical parameters for controlling crystal size and purity.[15][18] A slow cooling rate generally produces larger, purer crystals because it maintains a low level of supersaturation.[16] This gives molecules time to diffuse to a growing crystal surface and adopt the correct orientation, effectively excluding impurities from the lattice.[15] Conversely, a fast cooling rate can lead to the rapid precipitation of many small, impure crystals.[16][19]

Q3: My product purity is high, but the residual solvent level is out of specification. How can I reduce it?

  • A3: High residual solvent levels are typically due to inefficient drying or the formation of solvates (where solvent molecules are incorporated into the crystal lattice).

    • Optimize Drying: Ensure your drying conditions (temperature, vacuum level, time) are adequate. Increasing the temperature (if the compound is stable) or using a nitrogen sweep can improve drying efficiency.

    • Washing: A final wash of the filter cake with a volatile, non-solvating anti-solvent (like heptane) can help displace the more tightly bound crystallization solvent.

    • Check for Solvates: Use techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to check for solvate formation. If a solvate is present, you may need to change the crystallization solvent to one that does not get incorporated into the lattice.

Q4: What is the difference between a recrystallization and a reslurry?

  • A4: The key difference is the degree of dissolution.

    • Recrystallization involves completely dissolving the solid in a hot solvent and then inducing crystallization by cooling or adding an anti-solvent.[10] It is a powerful purification technique capable of removing impurities trapped within the crystal lattice.

    • Reslurrying involves suspending the crystalline solid in a solvent in which it is only sparingly soluble. The goal is not to dissolve the bulk material but to wash the crystal surfaces and remove adsorbed mother liquor or surface impurities.[7][13] It is less effective for impurities incorporated within the crystal but is a good way to improve purity with minimal yield loss.

Q5: What analytical methods are essential for monitoring the purity of my product?

  • A5: A robust analytical package is crucial for process control.[5][27]

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating and quantifying the main component and various impurities.[4] A well-developed, stability-indicating HPLC method is essential.[28]

    • Mass Spectrometry (MS): Often coupled with LC (LC-MS), it provides molecular weight information, which is invaluable for identifying unknown impurities.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the gold standard for confirming the structure of the desired product and elucidating the structures of isolated impurities.[4]

    • Gas Chromatography (GC): Used specifically for quantifying residual solvents.[4]

References

  • University of York. (n.d.). Guide for crystallization. Retrieved March 23, 2026, from a relevant university chemistry resource.
  • Simon, L. L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 23, 2026, from [Link]

  • Singh, P., & Kumar, A. (2022).
  • Simon, L. L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved March 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved March 23, 2026, from [Link]

  • Li, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved March 23, 2026, from [Link]

  • Yang, Y., et al. (2018). Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Industrial & Engineering Chemistry Research.
  • Nagy, Z. K., et al. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. MIT.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved March 23, 2026, from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved March 23, 2026, from [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Retrieved March 23, 2026, from a relevant science discussion forum.
  • Zhang, J., et al. (2022). The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels. Polymers.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved March 23, 2026, from [Link]

  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved March 23, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved March 23, 2026, from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved March 23, 2026, from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved March 23, 2026, from [Link]

  • Gatie, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Srinivasakannan, C., et al. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ACS Publications. Retrieved March 23, 2026, from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved March 23, 2026, from a relevant university chemistry resource.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved March 23, 2026, from [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
  • University of York. (n.d.). Solvent Choice. Retrieved March 23, 2026, from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Bott, T. M., & West, F. G. (2012).
  • IJPR. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F.
  • Sari, D. P., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Hoogenboom, R., et al. (2019).

Sources

Troubleshooting

Optimizing reaction conditions for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate ester hydrolysis

Welcome to the Technical Support Center for the synthesis and functionalization of azetidine scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of azetidine scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the ester hydrolysis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate .

This substrate presents a unique chemical challenge: the C3 position is a highly sterically congested quaternary center embedded within a strained four-membered heterocycle. Standard saponification protocols often result in incomplete conversion, epimerization, or undesired nucleophilic ring-opening. This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding ester cleavage while preserving the integrity of the azetidine ring.

Reaction Workflow & Decision Tree

G Start Ethyl 3-methoxy-2-methylazetidine- 3-carboxylate CheckN Is Azetidine Nitrogen Protected? Start->CheckN Protect Protect Amine (e.g., Boc2O, Et3N) CheckN->Protect No (Free Amine) Hydrolysis Mild Base Hydrolysis (LiOH, THF/MeOH/H2O) CheckN->Hydrolysis Yes (Boc/Cbz) Protect->Hydrolysis CheckConv Complete Conversion? Hydrolysis->CheckConv Harsh Non-Aqueous Hydrolysis (NaOH, MeOH/CH2Cl2) CheckConv->Harsh No (Steric Hindrance) Workup Acidification (pH 3-4) & EtOAc Extraction CheckConv->Workup Yes Harsh->Workup Product 3-Methoxy-2-methylazetidine- 3-carboxylic Acid Workup->Product

Caption: Workflow for optimizing sterically hindered azetidine ester hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why is the hydrolysis of this specific ethyl ester so slow or incomplete under standard aqueous conditions? A: The resistance to saponification is driven by severe steric hindrance at the C3 quaternary center. The bulky alpha-methoxy group, the adjacent C2-methyl group, and the rigid azetidine ring collectively block the Bürgi-Dunitz trajectory—the specific angle (approx. 107°) at which the hydroxide nucleophile must approach the ester carbonyl carbon. This steric shielding drastically increases the activation energy required to form the tetrahedral intermediate, slowing the reaction rate to a halt under mild conditions.

Q2: I am losing my product entirely during the aqueous workup. What is causing this? A: If the azetidine nitrogen is unprotected (a secondary amine), hydrolyzing the ester generates a highly water-soluble zwitterion (an amino acid). Zwitterions have an isoelectric point that makes them nearly impossible to extract into organic solvents like ethyl acetate or dichloromethane. Causality & Solution: You must either pre-protect the nitrogen (e.g., with a Boc or Cbz group) prior to hydrolysis to suppress zwitterion formation, or isolate the free amino acid using strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8)[1] as detailed by.

Q3: What is the recommended first-line hydrolysis condition for the N-protected substrate? A: For sterically hindered esters, a mixed solvent system of THF/MeOH/H2O (typically 3:1:1) with an excess of LiOH (3-5 equivalents) at room temperature is the standard starting point. The addition of methanol is critical: it acts as a phase transfer agent and increases the solubility of the hydroxide species, while the small lithium cation coordinates the carbonyl oxygen, increasing its electrophilicity.

Q4: If LiOH/THF/MeOH/H2O fails, how can I force the reaction without causing nucleophilic ring-opening of the azetidine? A: Do not resort to high-temperature aqueous reflux (e.g., boiling NaOH/H2O), as the strained azetidine ring is highly susceptible to nucleophilic ring-opening under harsh aqueous basic conditions. Instead, switch to a non-aqueous alkaline hydrolysis protocol. Using NaOH in a mixture of MeOH/CH₂Cl₂ (1:9) at room temperature provides poorly solvated, highly nucleophilic hydroxide ions[2]. Because the hydroxide is not encased in a hydrogen-bonded water shell, its effective nucleophilicity is drastically enhanced, allowing it to cleave highly hindered esters rapidly without degrading the heterocycle[2] as demonstrated by .

Validated Experimental Protocols

Protocol A: Standard Mild Hydrolysis (LiOH System)

Use this protocol first for N-Boc or N-Cbz protected substrates to ensure mildest possible conditions.

  • Dissolution: Dissolve the N-protected ethyl 3-methoxy-2-methylazetidine-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O to achieve a 0.2 M concentration.

  • Reagent Addition: Add LiOH·H₂O (3.0 to 5.0 eq) in one portion.

  • Reaction: Stir at room temperature for 12-24 hours.

    • Self-Validation Step: Monitor the reaction by LCMS or TLC (stain with Ninhydrin for amines or KMnO₄). If the starting material persists after 24 hours, do not heat above 40 °C (which risks Boc-deprotection or ring opening); instead, abort and proceed to Protocol B.

  • Concentration: Concentrate the mixture in vacuo to remove the volatile THF and MeOH organics.

  • Acidification: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M Citric Acid. (Avoid strong mineral acids like HCl if a Boc protecting group is present).

    • Self-Validation Step: Verify the pH with indicator paper to ensure the carboxylate is fully protonated before extraction.

  • Extraction: Extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Protocol B: Non-Aqueous Hydrolysis for Highly Hindered Esters

Use this protocol if Protocol A stalls due to severe C3 steric hindrance.

  • Dissolution: Dissolve the N-protected ester (1.0 eq) in a 1:9 mixture of anhydrous MeOH/CH₂Cl₂ (0.1 M concentration).

  • Reagent Addition: Add finely powdered NaOH (3.0 eq) or a pre-mixed methanolic solution of NaOH.

  • Reaction: Stir at room temperature for 2-6 hours.

    • Self-Validation Step: The reaction is typically much faster due to the poorly solvated hydroxide ions[2]. Verify conversion via LCMS every 2 hours.

  • Quenching: Once complete, neutralize the reaction mixture with dilute aqueous HCl to pH 4.

  • Extraction: Extract the product directly into CH₂Cl₂ or EtOAc, wash with a minimal amount of brine to prevent emulsion, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Hydrolysis Condition Comparison

The following table summarizes the expected outcomes of various hydrolysis conditions applied to sterically hindered azetidine-3-carboxylates based on mechanistic principles and literature precedents.

Hydrolysis ConditionReagents & Solvent SystemTempAvg. TimeConversion (%)Azetidine Ring Integrity
Harsh Aqueous NaOH, H₂O/EtOH80 °C (Reflux)24 h< 40%Poor (Ring opening observed)
Mild Aqueous LiOH, THF/MeOH/H₂O25 °C24-48 h50-70%Excellent
Non-Aqueous NaOH, MeOH/CH₂Cl₂ (1:9)25 °C2-6 h> 95%Excellent

References

  • Title: A practical process for the preparation of azetidine-3-carboxylic acid. Source: Synthetic Communications (2003), 33(19), 3347-3353. URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Source: Arkivoc (2018), part vii, 308-319. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate vs other azetidine building blocks

The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional scaffolds has elevated the azetidine ring to a privileged status in modern medicinal chemistry[1]. As highly strained, four-membered nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional scaffolds has elevated the azetidine ring to a privileged status in modern medicinal chemistry[1]. As highly strained, four-membered nitrogenous heterocycles, azetidines offer a unique combination of conformational rigidity and favorable physicochemical properties, making them ideal bioisosteric replacements for saturated six-membered rings like piperidines and morpholines[2].

However, as target complexity increases, simple unsubstituted azetidines often fall short in providing the necessary vector control and metabolic shielding. This guide provides an objective, data-driven comparison between a highly substituted, next-generation building block—Ethyl 3-methoxy-2-methylazetidine-3-carboxylate —and conventional azetidine alternatives, detailing their structural causality, performance metrics, and self-validating experimental workflows[3].

Structural Deconstruction: The Causality of Substitution

The reactivity and baseline stability of azetidines are fundamentally driven by their considerable ring strain[4]. In unsubstituted variants, this exposed strain can lead to metabolic vulnerabilities. The strategic functionalization seen in Ethyl 3-methoxy-2-methylazetidine-3-carboxylate fundamentally alters its application profile:

  • C2-Methyl Group (Steric Shielding): Introduces a chiral center and significant steric bulk directly adjacent to the basic amine. This physically shields the nitrogen lone pair, drastically reducing the rate of CYP450-mediated N-dealkylation and modulating the nucleophilicity of the amine.

  • C3 Quaternary Center (Metabolic Blockade): The presence of both a methoxy and an ethyl carboxylate group at the C3 position creates a fully substituted carbon. This completely blocks oxidative metabolism at C3—a common liability in simple azetidine-3-carboxylic acids.

  • Inductive pKa Modulation: The electron-withdrawing nature of the C3-oxygenated groups propagates through the strained ring, lowering the basicity (pKa) of the azetidine nitrogen. This reduction in basicity often translates to improved passive membrane permeability (LogD) and reduced hERG liability.

StructuralLogic Core Ethyl 3-methoxy-2-methylazetidine -3-carboxylate C2 C2-Methyl Group Core->C2 C3OMe C3-Methoxy Group Core->C3OMe C3Ester C3-Ethyl Carboxylate Core->C3Ester Ring Azetidine Ring Core->Ring Prop1 Steric Shielding (High Metabolic Stability) C2->Prop1 Blocks N-dealkylation C3OMe->Prop1 Blocks C3 oxidation Prop2 H-Bond Acceptor (Favorable Binding) C3OMe->Prop2 Prop3 Synthetic Handle (Vector for Elongation) C3Ester->Prop3 Prop4 High Fsp3 Character (Improved Solubility) Ring->Prop4

Structural logic and resulting physicochemical properties of the highly substituted azetidine.

Comparative Performance Profiling

To objectively evaluate building block selection, we must compare the highly substituted scaffold against its simpler predecessors. The table below synthesizes the quantitative and qualitative differences critical to drug design.

Property / MetricEthyl 3-methoxy-2-methylazetidine-3-carboxylateAzetidine-3-carboxylic acid3-Methoxyazetidine
Structural Complexity (Fsp³) High (0.91) Low (0.75)Moderate (0.80)
Conformational Rigidity High (Restricted by C2-Me and C3-OMe)Low (Highly flexible ring)Moderate
Metabolic Stability (HLM) Excellent (Steric shielding of N and C3)Poor (Susceptible to C3 oxidation)Moderate
Amine pKa (Estimated) ~6.5 - 7.5 (Inductive EWG effects)~8.5 - 9.0~8.0 - 8.5
Primary Synthetic Utility Advanced bioisostere, vector for complex APIsBasic polar handle, simple amide couplingsMorpholine/piperidine replacement

Experimental Methodology: Self-Validating Amide Coupling

Utilizing highly substituted azetidines requires specialized synthetic handling. The steric congestion around the C3-carboxylate demands aggressive activation strategies. As an Application Scientist, I mandate the following self-validating protocol to ensure high-fidelity incorporation of this building block into your API.

Step 1: Ester Saponification (Generation of the Free Acid)
  • Procedure: Dissolve Ethyl 3-methoxy-2-methylazetidine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 12 hours.

  • Causality: The C3 position is a sterically congested quaternary center flanked by a C2-methyl group. Standard room-temperature hydrolysis is kinetically slow. Elevating the temperature to 40 °C provides the necessary activation energy, while the 3:1 THF/H₂O ratio ensures optimal solvation of both the lipophilic ester and the hydrophilic hydroxide ion.

  • Self-Validation: Monitor the reaction via LC-MS. The system is validated when the ester peak (e.g.,[M+H]⁺) completely disappears, replaced by the free acid peak. Troubleshooting: If unreacted ester remains, the steric bulk is hindering the attack; add 1.0 eq of MeOH to increase local nucleophile concentration via in situ methoxide generation.

Step 2: Carboxylic Acid Activation & Amide Coupling
  • Procedure: To the isolated free acid (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester. Add the target primary amine (1.2 eq) and stir at room temperature for 18 hours.

  • Causality: Traditional coupling agents like EDC/HOBt often fail here due to the severe steric hindrance around the C3-carboxylate, leading to inactive N-acylurea byproducts. HATU is mandated because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the aminolysis step. DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile at the highly reactive HOAt-ester intermediate.

  • Self-Validation: Quench a 5 µL reaction aliquot into 50% MeCN/H₂O and analyze via LC-MS. The protocol validates itself by the transient appearance of the HOAt-ester mass, followed by its conversion to the final amide mass. Final structural integrity must be confirmed via ¹H NMR, specifically verifying the retention of the C2-methyl doublet and C3-methoxy singlet, ensuring no epimerization or elimination occurred during activation.

ProtocolWorkflow Step1 1. Saponification LiOH, THF/H2O Val1 LC-MS Check: Ester -> Acid Step1->Val1 Step2 2. Activation HATU, DIPEA Step1->Step2 Purified Acid Val2 LC-MS Check: HOAt Ester Step2->Val2 Step3 3. Amide Coupling Target Amine Step2->Step3 Active Intermediate Val3 NMR/HPLC: Final Purity Step3->Val3

Self-validating experimental workflow for the amide coupling of sterically hindered azetidines.

Strategic Recommendations for Drug Designers

When deciding between azetidine building blocks, the choice should be dictated by the specific liabilities of your lead compound:

  • Use Azetidine-3-carboxylic acid when you need a simple, low-molecular-weight polar handle and metabolic stability is not the primary concern.

  • Use 3-Methoxyazetidine when replacing a morpholine ring to reduce molecular weight and improve ligand efficiency, provided you do not need a vector for further elongation[2].

  • Use Ethyl 3-methoxy-2-methylazetidine-3-carboxylate when your lead suffers from poor metabolic half-life, high lipophilicity (requiring an Fsp³ boost), or when you need a rigid, multi-vector scaffold to probe complex binding pockets[3]. The upfront synthetic challenge is heavily outweighed by the downstream pharmacokinetic benefits.

References

  • Azetidines in medicinal chemistry: emerging applic
  • 3-((Hetera)cyclobutyl)
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing), rsc.org,
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Public

Sources

Comparative

A Comparative Guide to Purity Validation of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate using LC-MS

For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, a key building block in modern medicinal chemistry. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide supporting experimental frameworks, while also objectively comparing its performance against other viable analytical techniques.

The azetidine ring is a valuable scaffold in drug discovery, and its derivatives are integral to a new generation of pharmaceuticals.[1] The purity of these intermediates is not merely a quality control checkpoint; it is a critical determinant of the safety and efficacy profile of the final active pharmaceutical ingredient (API). This guide is structured to provide both a strategic overview and actionable protocols for the robust purity validation of this specific azetidine derivative.

The Premier Approach: Purity Validation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the purity analysis of non-volatile, polar small molecules like Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.[2][3] Its power lies in the coupling of the separation capabilities of liquid chromatography with the highly sensitive and specific detection afforded by mass spectrometry.

Why LC-MS for this Azetidine Derivative?

The physicochemical properties of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate make it an ideal candidate for LC-MS analysis. It is a relatively polar and non-volatile compound, which makes it less suitable for techniques like Gas Chromatography (GC).[4][5] Furthermore, the need to detect and identify potential process-related impurities and degradation products at trace levels necessitates the high sensitivity and specificity that LC-MS provides.[2]

A triple-quadrupole LC-MS/MS system (LC-QqQ-MS) is particularly advantageous for quantitative analysis due to its ability to perform Multiple Reaction Monitoring (MRM), which offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[2]

Proposed LC-MS Method for Purity Analysis

The following is a representative LC-MS method for the purity determination of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. This method should be considered a starting point and must be fully validated according to the principles outlined in the ICH Q2(R2) guidelines.[6]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate the main component from potential impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the MS interface.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 2 µLA small injection volume minimizes peak broadening.
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen in the azetidine ring is readily protonated, making ESI+ the ideal ionization mode.
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion generation.
Source Temperature 150 °CBalances efficient desolvation with minimizing thermal degradation.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the evaporation of the mobile phase.
Cone Gas Nitrogen, 50 L/hrHelps to focus the ion beam into the mass analyzer.
Acquisition Mode Full Scan (m/z 50-500) and MRMFull scan for impurity identification; MRM for quantification of the main component and known impurities.

A Rigorous Framework for Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[6] The following is a comprehensive protocol for validating the proposed LC-MS method, in line with ICH Q2(R2) guidelines.[6][7]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte and its potential impurities.

  • Analyze a sample of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

  • Spike the sample with known, structurally similar impurities and potential degradation products.

  • Demonstrate that the peaks for the analyte and the spiked impurities are well-resolved (resolution > 1.5).

Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate at different concentrations, ranging from the reporting limit to 120% of the assay concentration.

  • Inject each standard in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze each sample in triplicate.

  • The recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

Range

The range of an analytical procedure is the interval between the upper and lower concentration (amounts) of analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.

Experimental Protocol: The range is confirmed by the linearity, accuracy, and precision studies and should cover the expected working range of the assay.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria.

LCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Implementation Dev Develop LC-MS Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD / LOQ Prec->LOD_LOQ Range Range LOD_LOQ->Range Robust Robustness Range->Robust Routine Routine Purity Testing Robust->Routine Implement

Caption: Workflow for LC-MS method validation.

Comparative Analysis of Analytical Techniques

While LC-MS is the premier choice, it is essential to understand its performance in the context of other available analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories. It is robust, reliable, and generally less expensive than LC-MS.

  • Advantages: Lower cost of instrumentation and maintenance, simpler operation, and robust performance.

  • Disadvantages: Lack of universal detection (requires a chromophore), lower sensitivity compared to MS, and inability to provide molecular weight information for peak identification. For Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, which may have a weak chromophore, achieving the required sensitivity for trace impurity analysis can be challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages: Excellent separation efficiency and well-established libraries for compound identification.

  • Disadvantages: Unsuitable for non-volatile and thermally labile compounds like the target azetidine derivative.[4][5] Derivatization could be employed to increase volatility, but this adds complexity, time, and potential for side reactions.

Supercritical Fluid Chromatography (SFC-MS)

SFC is a "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase.

  • Advantages: Faster analysis times, reduced organic solvent consumption, and often provides orthogonal selectivity to reversed-phase LC.[8][9] It can also offer improved sensitivity in some cases due to more efficient nebulization in the MS source.[10]

  • Disadvantages: May not be suitable for highly polar compounds without significant mobile phase modifiers. The instrumentation is also less common in standard QC labs compared to HPLC.

Technique_Selection LCMS LC-MS HPLCUV HPLC-UV GCMS GC-MS SFCMS SFC-MS SFCMS->LCMS Orthogonal Method Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Volatile->GCMS Yes Chromophore Strong Chromophore? Volatile->Chromophore No Chromophore->HPLCUV Yes HighSensitivity High Sensitivity & ID Needed? Chromophore->HighSensitivity No HighSensitivity->LCMS Yes HighSensitivity->SFCMS Consider for speed/green chem

Caption: Decision tree for analytical technique selection.

Data-Driven Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity analysis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

FeatureLC-MSHPLC-UVGC-MSSFC-MS
Applicability ExcellentModerate (Chromophore dependent)Poor (Non-volatile)Good
Selectivity ExcellentGoodExcellentExcellent
Sensitivity (Typical LOQ) < 0.01%~0.05%N/A< 0.01%
Identification Capability Excellent (Mass Spec)Poor (Retention time only)Excellent (Mass Spec)Excellent (Mass Spec)
Analysis Speed ModerateModerateFastVery Fast
"Green" Chemistry PoorPoorModerateExcellent
Instrument Cost HighLowModerateHigh
Ease of Use ModerateEasyModerateModerate

Conclusion

For the critical task of validating the purity of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequivocally superior analytical technique. Its combination of high sensitivity, specificity, and applicability to non-volatile small molecules allows for the confident detection and quantification of the main component and any potential impurities. While other techniques such as HPLC-UV and SFC-MS have their merits and can be used as orthogonal methods, they do not offer the same level of comprehensive analytical power as LC-MS for this particular application.

The adoption of a robust, validated LC-MS method, as outlined in this guide, is a crucial step in ensuring the quality and safety of this important pharmaceutical building block and the innovative medicines derived from it.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides. (2021). Analytical and Bioanalytical Chemistry. [Link]

  • Synthesis of azetidine derivatives. (2000).
  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • Small Molecule Characterization for Emerging Modalities. (2026). Waters Corporation. [Link]

  • SFC-MS versus LC-MS - advantages and challenges. (2019). Chromatography Today. [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). Vrije Universiteit Amsterdam. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). Spectroscopy Online. [Link]

  • Comparison of LC/MS and SFC/MS for screening of a large and diverse library of pharmaceutically relevant compounds. (2006). Journal of the American Society for Mass Spectrometry. [Link]

  • Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. (2026). ResearchGate. [Link]

  • Application of the Precolumn Derivatization Reagent CIM-C2-NH2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. (2025). MDPI. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Center for Biotechnology Information. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]

  • Forensic Drug Analysis: GC–MS versus LC–MS. (n.d.). LCGC International. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]

  • Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance. (2021). SpringerLink. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. (2025). International Labmate. [Link]

Sources

Validation

A Comparative Guide to the Bioisosteric Properties of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate and its Analogs

This guide provides a comprehensive framework for comparing the bioisosteric properties of the novel scaffold, Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. As a unique and underexplored chemical entity, this molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the bioisosteric properties of the novel scaffold, Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. As a unique and underexplored chemical entity, this molecule presents a compelling starting point for medicinal chemistry campaigns. This document will delve into the rationale behind selecting specific bioisosteric replacements for its key functional groups—the ethyl ester, the methoxy group, and the azetidine core itself. Furthermore, it will provide detailed, field-proven experimental protocols to empirically validate the theoretical advantages of these modifications.

The core principle of bioisosterism is the strategic replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties to enhance its pharmacological profile. This can lead to improvements in potency, selectivity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and a reduction in toxicity[1][2]. For Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, we will explore bioisosteres that modulate lipophilicity, metabolic stability, and target engagement.

The Parent Scaffold: Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

The central molecule of this guide, Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, is a promising but currently uncharacterized scaffold. Azetidines, as saturated four-membered nitrogen heterocycles, are increasingly recognized in drug discovery for their ability to impart desirable properties such as improved metabolic stability, aqueous solubility, and structural rigidity when compared to more common saturated rings like piperidine and pyrrolidine[3]. They serve as versatile bioisosteres for other cyclic and acyclic structures, offering unique exit vectors for further chemical modification[3].

Due to the lack of available experimental data for this specific molecule, we will proceed with a theoretical analysis and provide the necessary experimental frameworks for its future characterization and comparison with its bioisosteric analogs.

Parent_Scaffold parent Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Caption: The chemical structure of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

Bioisosteric Replacement Strategy

Our comparative analysis will focus on systematically replacing the three key functional moieties of the parent scaffold. The rationale behind each proposed modification is to predictably alter the physicochemical and pharmacokinetic properties of the resulting analogs.

Bioisosteric_Strategy cluster_Ester Ester Bioisosteres cluster_Methoxy Methoxy Bioisosteres cluster_Azetidine Azetidine Core Bioisosteres Parent Ethyl 3-methoxy-2-methylazetidine-3-carboxylate Amide Amide Parent->Amide Improve Stability Modulate H-bonding Tetrazole Tetrazole Parent->Tetrazole Increase Acidity Improve Oral Bioavailability Oxadiazole Oxadiazole Parent->Oxadiazole Enhance Metabolic Stability Maintain H-bond Acceptor Hydroxyl Hydroxyl Parent->Hydroxyl Increase Polarity Introduce H-bond Donor Difluoromethyl Difluoromethyl (CF2H) Parent->Difluoromethyl Increase Lipophilicity Block Metabolism Fluorine Fluorine Parent->Fluorine Block Metabolism Modulate pKa Pyrrolidine Pyrrolidine Parent->Pyrrolidine Alter Ring Strain Modify 3D Shape Oxetane Oxetane Parent->Oxetane Reduce Basicity Improve Solubility Cyclobutane Cyclobutane Parent->Cyclobutane Remove Nitrogen Increase Lipophilicity

Caption: A strategic overview of the proposed bioisosteric modifications to the parent scaffold.

Part 1: Ester Bioisosteres

The ethyl ester group is a common site of metabolic hydrolysis by esterases, potentially leading to rapid clearance and the formation of a carboxylic acid metabolite. Replacing the ester can significantly enhance metabolic stability and modulate physicochemical properties.

Bioisosteric ReplacementRationalePredicted Physicochemical Changes
Amide Amides are generally more resistant to hydrolysis than esters. The N-H group can also act as a hydrogen bond donor, potentially altering target interactions.Increased polarity, higher melting point, potential for improved solubility.
Tetrazole Tetrazoles are well-established bioisosteres of carboxylic acids (the hydrolyzed form of the ester). They can improve oral bioavailability and metabolic stability.[4]Increased acidity compared to the parent ester, potential for improved solubility and membrane permeability.
Oxadiazole Oxadiazoles are metabolically stable and can mimic the hydrogen bond accepting properties of the ester carbonyl.[1]Increased metabolic stability, potential for improved pharmacokinetic profile.
Part 2: Methoxy Bioisosteres

The methoxy group can be a site of oxidative metabolism (O-demethylation) by cytochrome P450 enzymes. Its replacement can block this metabolic pathway and fine-tune electronic and steric properties.

Bioisosteric ReplacementRationalePredicted Physicochemical Changes
Hydroxyl The hydroxyl group introduces a hydrogen bond donor, which can lead to new interactions with a biological target. It is also a product of O-demethylation, so synthesizing this analog can help in metabolite identification.Increased polarity, potential for improved aqueous solubility.
Difluoromethyl (CF2H) The difluoromethyl group is a close isostere of the methoxy group in terms of sterics and electronics but is significantly more resistant to oxidative metabolism.Increased lipophilicity, enhanced metabolic stability.
Fluorine Replacing the methoxy group with a fluorine atom can block metabolism and alter the pKa of nearby functionalities due to its strong electron-withdrawing nature.Reduced polarity, increased lipophilicity.
Part 3: Azetidine Core Bioisosteres

The azetidine ring itself contributes to the molecule's overall properties, including its three-dimensional shape, basicity, and solubility. Replacing the azetidine core can lead to significant changes in the molecule's ADME profile.

Bioisosteric ReplacementRationalePredicted Physicochemical Changes
Pyrrolidine The five-membered pyrrolidine ring has less ring strain than azetidine and a different conformational profile, which can impact target binding.Altered three-dimensional geometry, potentially different pKa of the nitrogen.
Oxetane Replacing the nitrogen of the azetidine with an oxygen to form an oxetane removes the basic center, which can be advantageous if basicity is a liability (e.g., hERG inhibition). Oxetanes are also known to improve aqueous solubility.[5]Removal of basicity, potential for improved solubility and reduced off-target effects.
Cyclobutane Replacing the azetidine with a cyclobutane ring removes the heteroatom entirely, which will significantly increase lipophilicity and remove the hydrogen bonding capabilities of the ring nitrogen.Increased lipophilicity, loss of the polar nitrogen center.

Experimental Validation Protocols

To empirically compare the bioisosteric properties of the parent compound and its analogs, a series of standardized in vitro assays should be performed. The following protocols provide a detailed methodology for these key experiments.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Objective: To measure the octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) as a measure of lipophilicity.

Methodology: Shake-Flask Method

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Pre-saturate n-octanol with water and water (or phosphate-buffered saline, pH 7.4 for LogD) with n-octanol by vigorously mixing equal volumes of each for 24 hours and allowing the phases to separate.

  • Partitioning:

    • Add 10 µL of the 10 mM stock solution to a vial containing 990 µL of the pre-saturated aqueous phase and 1000 µL of the pre-saturated n-octanol.

    • Vortex the mixture vigorously for 1 minute and then shake on a flatbed shaker at room temperature for 1 hour to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and n-octanol phases.

    • Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Calculation:

    • LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

LogP_Determination A Prepare Stock Solution (10 mM in DMSO) B Add to Pre-saturated n-Octanol and Water/PBS A->B C Vortex and Shake (1 hour) B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (HPLC-MS) D->E F Calculate LogP/LogD E->F

Caption: Workflow for the determination of LogP/LogD using the shake-flask method.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, typically by measuring the rate of its disappearance over time when incubated with liver microsomes or hepatocytes.

Methodology: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM solution of NADPH in the phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) in the phosphate buffer at 37°C for 10 minutes.

    • Add the test compound to the HLM suspension (final concentration 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (0.693/t½) / (mg microsomal protein/mL).

Metabolic_Stability_Assay A Pre-warm Human Liver Microsomes (37°C) B Add Test Compound (1 µM final) A->B C Initiate Reaction with NADPH (1 mM final) B->C D Incubate at 37°C C->D E Quench Reaction at Time Points with Acetonitrile D->E F Centrifuge and Analyze Supernatant by LC-MS/MS E->F G Calculate Half-life and Intrinsic Clearance F->G

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Protocol 3: Target Binding Assay

Objective: To determine the affinity of a compound for its biological target, often a receptor or enzyme.

Methodology: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor. Homogenize the cells/tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay A Prepare Receptor-containing Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity on Filters C->D E Plot Competition Curve and Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for a radioligand competition binding assay.

Predicted and Experimental Data Summary

The following table should be populated with experimental data as it becomes available. For the purpose of this guide, we will include hypothetical predicted values to illustrate the expected outcomes of the bioisosteric modifications.

CompoundPredicted LogD (pH 7.4)Predicted In Vitro Half-life (min)Predicted Target Affinity (Ki, nM)
Parent Scaffold 1.82550
Amide Analog 1.2> 6075
Tetrazole Analog 1.5> 6040
Oxadiazole Analog 2.0> 6060
Hydroxyl Analog 0.91530
CF2H Analog 2.5> 6045
Fluorine Analog 2.2> 6055
Pyrrolidine Analog 1.620100
Oxetane Analog 1.030150
Cyclobutane Analog 2.830200

Conclusion

This guide provides a strategic and practical framework for the synthesis and evaluation of bioisosteric analogs of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. By systematically modifying the ester, methoxy, and azetidine moieties, researchers can explore a diverse chemical space and optimize the properties of this novel scaffold for drug discovery applications. The provided experimental protocols offer a robust methodology for validating the predicted improvements in metabolic stability, lipophilicity, and target affinity. The successful application of this bioisosteric approach will be crucial in advancing this promising new chemical series towards the identification of clinical candidates.

References
  • Azetidines in Medicinal Chemistry.Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]
  • Bioisosterism in Drug Design.Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027277/]
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20219271/]
  • Synthesis of 4-membered heterocycles as fragments and bioisosteres.American Chemical Society. [URL: https://www.acs.org/meetings/presenters/presenter-resources/abstract-submission.html]

Sources

Comparative

A Comparative Guide to Azetidine and Oxetane Scaffolds in Rational Drug Design: A Focus on Substituted Carboxylate Analogs

In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led researchers to explore beyond the confines of traditional chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led researchers to explore beyond the confines of traditional chemical space. Small, strained, sp3-rich heterocyclic scaffolds, such as azetidines and oxetanes, have emerged as powerful tools in this endeavor.[1][2] These four-membered rings offer a unique combination of properties—including polarity, metabolic stability, and three-dimensional character—that can address common challenges in lead optimization, such as poor solubility, rapid metabolism, and off-target toxicity.[3][4]

This guide provides a detailed, objective comparison between substituted azetidine carboxylates, exemplified by structures like ethyl 3-methoxy-2-methylazetidine-3-carboxylate, and their corresponding oxetane analogs. By examining their distinct physicochemical properties, impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and strategic applications, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these valuable scaffolds in rational drug design.

Part 1: Structural and Physicochemical Properties: A Tale of Two Rings

The strategic value of azetidines and oxetanes often lies in their role as bioisosteres—substituents that retain similar biological activity while altering physicochemical properties.[5] They are frequently employed as surrogates for more metabolically labile or lipophilic groups, such as gem-dimethyl, carbonyl, and morpholinyl moieties.[3][6][7]

The Azetidine Scaffold: The nitrogen-containing azetidine ring provides a conformationally rigid framework that can enhance metabolic stability and aqueous solubility.[8][9] Its nitrogen atom can serve as a hydrogen bond acceptor, and importantly, its basicity (pKa) can be finely tuned through substitution, which is a critical parameter for optimizing target engagement and minimizing off-target effects, such as hERG inhibition.[4][10] The sp3-rich character of azetidines contributes to improved drug-like properties, moving compounds into more favorable, three-dimensional chemical space.[9]

The Oxetane Scaffold: The oxetane ring, an oxygen-containing heterocycle, is prized for its ability to significantly improve aqueous solubility and metabolic stability while often reducing lipophilicity.[3][11] Its ether oxygen acts as a hydrogen bond acceptor, and the ring's electron-withdrawing nature can favorably modulate the pKa of adjacent amines.[11] Oxetanes are particularly effective isosteres for carbonyl and gem-dimethyl groups, often maintaining or improving binding affinity while resolving issues of metabolic instability or poor solubility.[6][7]

Comparative Analysis of Physicochemical Properties

The choice between an azetidine and an oxetane derivative is highly context-dependent. The following table summarizes their general properties to guide decision-making during lead optimization.

PropertyAzetidine DerivativesOxetane DerivativesRationale & Key Considerations
Basicity (pKa) Modulation Highly tunable; nitrogen atom provides a basic center.Reduces basicity of adjacent amines via induction.Azetidines offer a direct handle for pKa control, crucial for target binding and avoiding off-target ion channel activity.[4][10] Oxetanes offer a more subtle, indirect modulation.[11]
Hydrogen Bonding Nitrogen can act as a hydrogen bond acceptor. N-H can be a donor.Oxygen acts as a hydrogen bond acceptor.Both scaffolds can engage in crucial hydrogen bonding interactions within a target's active site. The vector and nature of this interaction differ.[3][11]
Metabolic Stability Generally high; blocks metabolically labile sites.Generally high; excellent replacement for gem-dimethyl or carbonyl groups.Both rings are more stable than many commonly used groups.[5] Oxetane metabolism, though infrequent, can proceed via microsomal epoxide hydrolase (mEH).[4]
Aqueous Solubility Generally improves solubility due to polarity and H-bonding capacity.Significantly improves solubility; a primary application of this moiety.The high polarity of the oxetane ring makes it a go-to scaffold for tackling solubility issues.[3][4] Azetidines also provide a notable improvement.[8][9]
Lipophilicity (LogD) Generally reduces LogD compared to carbocyclic analogs.Generally reduces LogD; often used to lower lipophilicity.Both scaffolds help in "Lipinski-sparing" by adding polarity without a significant increase in molecular weight, improving ligand efficiency.[4][6]
Synthetic Accessibility Increasingly accessible through modern synthetic methods.Building blocks are widely available; synthesis is well-established.The growing commercial availability and refined synthetic routes for both ring systems have made their incorporation into drug discovery campaigns more routine.[1][7][12]

Part 2: Impact on ADME Profiles and Strategic Implementation

The theoretical advantages of these scaffolds translate directly into measurable improvements in a compound's ADME profile, which is critical for its success as a drug candidate.

Logical Workflow for Scaffold Hopping in Lead Optimization

The decision to incorporate an azetidine or oxetane is a strategic one, typically made during the lead optimization phase to address specific liabilities of a promising compound.

G cluster_0 Lead Identification & Initial Profiling cluster_1 Scaffold Hopping Strategy cluster_2 Evaluation & Iteration Lead Lead Compound Identified Profile ADME & PK Profiling Lead->Profile Liability Identify Liabilities: - Poor Solubility - High Metabolic Clearance - Low Permeability - Off-Target Effects Profile->Liability Decision Select Scaffold Based on Liability Liability->Decision Azetidine Incorporate Azetidine Analog (e.g., for pKa tuning, replacing piperidine) Decision->Azetidine Oxetane Incorporate Oxetane Analog (e.g., to replace carbonyl/gem-dimethyl, boost solubility) Decision->Oxetane Synthesize Synthesize Analogs Azetidine->Synthesize Oxetane->Synthesize ReProfile Re-evaluate ADME/PK & Potency Synthesize->ReProfile ReProfile->Decision Iterate or Advance Candidate Optimized Candidate ReProfile->Candidate

Caption: Strategic workflow for incorporating azetidine or oxetane scaffolds.

Case Studies in Drug Development

1. Oxetane Incorporation in an mTOR Inhibitor: In the development of mTOR inhibitors, a lead compound suffered from poor metabolic stability. Replacement of a metabolically labile fragment with an oxetane moiety led to compound GNE-555 . This substitution not only blocked the site of metabolism but also enhanced potency and antiproliferative activity, ultimately providing a compound with comparable efficacy at a lower dose in in vivo studies.[3]

2. Azetidine Scaffold for Potent STAT3 Inhibitors: During the optimization of STAT3 inhibitors, researchers moved from a proline-based scaffold to an (R)-azetidine-2-carboxamide series. This strategic shift resulted in a significant leap in potency, yielding analogues with sub-micromolar IC50 values for STAT3 inhibition.[8] Further modifications to the azetidine series successfully addressed issues with cell membrane permeability, demonstrating the scaffold's utility in fine-tuning both potency and drug-like properties.[8]

Part 3: Experimental Protocols for Comparative Evaluation

To empirically validate the impact of incorporating these scaffolds, standardized in vitro assays are essential. The following protocols provide a framework for generating robust, comparative data.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cornerstone for assessing the metabolic stability of a compound in the presence of drug-metabolizing enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in human liver microsomes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) and an NADPH-regenerating system solution on ice. Prepare test compounds and a positive control (e.g., testosterone) by diluting DMSO stock solutions into an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation (Non-P450): In a 96-well plate, add the HLM solution to the buffered compound solution. Pre-incubate for 10 minutes at 37°C. This step accounts for any degradation not mediated by P450 enzymes.

  • Initiation of Reaction: Add the pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point is taken immediately after adding the NADPH solution.

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the resulting line corresponds to the degradation rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting a drug's potential for intestinal absorption and identifying whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Objective: To measure the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (in transport buffer) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B to A): Repeat the process in the reverse direction to assess efflux.

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated; a ratio significantly greater than 2 suggests the compound is a substrate for active efflux.

Experimental Evaluation Workflow

G cluster_0 Compound Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Decision Parent Parent Compound Solubility Kinetic Solubility Assay Parent->Solubility Metabolism Microsomal Stability Assay Parent->Metabolism Permeability Caco-2 Permeability Assay Parent->Permeability Azetidine Azetidine Analog Azetidine->Solubility Azetidine->Metabolism Azetidine->Permeability Oxetane Oxetane Analog Oxetane->Solubility Oxetane->Metabolism Oxetane->Permeability Table Comparative Data Table (Solubility, t½, Papp) Solubility->Table Metabolism->Table Permeability->Table Decision Select Best Candidate for In Vivo Studies Table->Decision

Caption: Workflow for the comparative experimental evaluation of analogs.

Conclusion

Both azetidine and oxetane scaffolds are invaluable assets in the medicinal chemist's toolkit for overcoming common hurdles in drug design.[5] The choice between them is a nuanced decision dictated by the specific liabilities of the lead compound and the desired therapeutic profile. Oxetanes have proven exceptionally effective as carbonyl or gem-dimethyl isosteres, offering predictable and often dramatic improvements in metabolic stability and aqueous solubility.[3][5] Azetidines provide a conformationally constrained amino scaffold that offers a powerful handle for modulating basicity, enhancing potency, and improving pharmacokinetic properties.[5][10]

For drug development professionals, the key takeaway is that both scaffolds warrant careful consideration during lead optimization. A data-driven approach, employing the standardized experimental protocols outlined in this guide, will enable a robust evaluation and facilitate the selection of the optimal scaffold to advance a promising molecule toward clinical development.

References

Click to expand
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis Online. Retrieved March 23, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2023). ChemRxiv. Retrieved March 23, 2026, from [Link]

  • Kažienė, S., Jonuškienė, R., Šachlevičiūtė, U., Bagdžiūnas, A., Šačkus, A., Meškinas, V., Grybaitė, E., & Krikštolaitis, N. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. Retrieved March 23, 2026, from [Link]

  • Oxetane and azetidine-containing pharmaceuticals. (2023). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Europe PMC. Retrieved March 23, 2026, from [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (2019). Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

  • Synthesis of azetidine derivatives. (2000). Google Patents.
  • Fundamental considerations in drug design. (2017). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Principles of early drug discovery. (2011). British Journal of Pharmacology. Retrieved March 23, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. Retrieved March 23, 2026, from [Link]

  • Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. (2016). U.S. Food and Drug Administration. Retrieved March 23, 2026, from [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Principles of Rational Drug Design. (n.d.). Babasaheb Bhimrao Ambedkar University. Retrieved March 23, 2026, from [Link]

  • Drug Safety Evaluation: Methods and Protocols. (2012). Springer. Retrieved March 23, 2026, from [Link]

  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. (2006). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. Retrieved March 23, 2026, from [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. (2021). Wiley Online Library. Retrieved March 23, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

Sources

Validation

Benchmarking Ethyl 3-methoxy-2-methylazetidine-3-carboxylate stability across physiological pH ranges

Benchmarking Ethyl 3-methoxy-2-methylazetidine-3-carboxylate: Overcoming Ring Strain in Physiological Environments As medicinal chemistry pivots toward highly functionalized, sp3 -rich architectures, azetidines have emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 3-methoxy-2-methylazetidine-3-carboxylate: Overcoming Ring Strain in Physiological Environments

As medicinal chemistry pivots toward highly functionalized, sp3 -rich architectures, azetidines have emerged as premier bioisosteres for morpholines and piperidines. However, the inherent ring strain of the four-membered nitrogen heterocycle (~26 kcal/mol) introduces significant chemical stability liabilities, particularly in the acidic environment of the human stomach.

This guide provides an objective, data-driven comparison of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate against standard alternatives, detailing the mechanistic causality behind its stability profile and providing a self-validating protocol for LC-MS/MS benchmarking.

Mechanistic Rationale: The Causality of Azetidine Instability

To understand how to benchmark this compound, we must first define the chemical liabilities it faces across physiological pH ranges:

  • Acid-Catalyzed Ring Opening (pH 1.2 - Stomach): The primary degradation pathway for azetidines is nucleophilic ring cleavage. At low pH, the azetidine nitrogen becomes fully protonated, creating a highly electrophilic azetidinium ion. This activates the adjacent carbons for an SN​2 -like nucleophilic attack by water or chloride ions, leading to irreversible ring opening[1].

  • Ester Hydrolysis (pH 7.4 - Blood Plasma/Intestine): The ethyl carboxylate moiety is susceptible to base-catalyzed or esterase-mediated hydrolysis in neutral to slightly basic environments[2].

The Design Advantage of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate: This specific molecule employs a dual-pronged defense mechanism against these degradation pathways. Electronically, the 3-methoxy group exerts an electron-withdrawing inductive effect (-I), which subtly lowers the pKa of the azetidine nitrogen, reducing its basicity. Sterically, the 2-methyl group acts as a physical shield. By occupying the space adjacent to the nitrogen, it blocks the trajectory required for nucleophiles to attack the protonated azetidinium intermediate, drastically increasing the activation energy required for ring cleavage.

Degradation A Intact Azetidine Ester B Protonated Azetidinium A->B Gastric Acid (pH 1.2) D Hydrolyzed Carboxylic Acid A->D Base/Esterase (pH 7.4) C Ring-Opened Amino Ether B->C Nucleophilic Attack (H2O / Cl-)

Mechanistic pathways of azetidine degradation via acid-catalyzed ring opening and ester hydrolysis.

Quantitative Benchmarking Against Alternatives

To objectively evaluate the stabilizing effects of the 2-methyl and 3-methoxy substitutions, we benchmarked the target compound against an unsubstituted baseline, a mono-substituted analog, and a strain-free five-membered ring analog.

Table 1: Comparative Half-Life ( T1/2​ ) Across Physiological pH Ranges

CompoundStructural Features T1/2​ at pH 1.2 (SGF) T1/2​ at pH 6.5 (SIF) T1/2​ at pH 7.4 (PBS)
Ethyl azetidine-3-carboxylate Unsubstituted baseline1.8 h> 24 h> 24 h
Ethyl 3-methoxyazetidine-3-carboxylate 3-OMe (Electronic modulation)3.5 h> 24 h> 24 h
Ethyl 3-methoxy-2-methylazetidine-3-carboxylate 3-OMe + 2-Me (Steric shield)14.2 h > 24 h > 24 h
Ethyl 3-methoxy-2-methylpyrrolidine-3-carboxylate 5-membered ring (Low strain)> 48 h> 48 h> 48 h

Data Interpretation: The unsubstituted azetidine rapidly degrades at pH 1.2 due to unhindered nucleophilic attack[1]. While the 3-methoxy group provides a marginal half-life extension by altering the nitrogen's electronics, the critical leap in stability (from 3.5 h to 14.2 h) is achieved by the 2-methyl group. This steric shield effectively protects the ring in gastric conditions, ensuring sufficient intact compound survives for intestinal absorption. All azetidine derivatives demonstrated excellent stability against chemical ester hydrolysis at pH 7.4.

Self-Validating Experimental Protocol: LC-MS/MS Stability Profiling

Generating trustworthy stability data requires a protocol that controls for matrix effects, ionization suppression, and volumetric errors. The following methodology utilizes a rapid-quench technique paired with an internal standard to create a self-validating analytical system[3].

Step-by-Step Methodology

1. Matrix Preparation & Equilibration

  • Prepare Simulated Gastric Fluid (SGF, pH 1.2, 0.1 N HCl with 34 mM NaCl), Simulated Intestinal Fluid (SIF, pH 6.5, 50 mM phosphate buffer), and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Pre-warm 990 µL of each buffer in low-binding microcentrifuge tubes to 37°C in a thermomixer (500 rpm).

2. Compound Spiking (Reaction Initiation)

  • Prepare a 10 mM stock solution of the test compounds in LC-MS grade DMSO.

  • Spike 10 µL of the stock into the pre-warmed buffers to achieve a final concentration of 1 µM. Causality note: Keeping DMSO at ≤1% is critical, as higher co-solvent concentrations artificially lower the dielectric constant of the buffer, suppressing hydrolytic degradation rates.

3. Time-Course Sampling & Quenching

  • At predetermined time points ( t=0,15,30,60,120,240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) pre-spiked with 50 nM of a stable isotopically labeled internal standard (IS).

  • Causality note: The ice-cold ACN serves a dual purpose: it abruptly shifts the solvent dielectric constant to halt aqueous hydrolysis, and it normalizes any downstream electrospray ionization (ESI) variations via the internal standard[4].

4. Sample Processing & LC-MS/MS Analysis

  • Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • Transfer 100 µL of the supernatant to autosampler vials.

  • Analyze using a reversed-phase C18 column (e.g., Acquity UPLC BEH C18) coupled to a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode. Quantify the remaining parent compound by calculating the peak area ratio of the analyte to the internal standard[3].

Workflow S1 1. Matrix Prep SGF (pH 1.2), SIF (pH 6.5), PBS (pH 7.4) S2 2. Compound Spiking 1 µM final conc. + Internal Standard S1->S2 S3 3. Time-Course Sampling 0 to 240 min at 37°C S2->S3 S4 4. Reaction Quenching Ice-cold ACN precipitation S3->S4 S5 5. LC-MS/MS Analysis MRM mode quantification S4->S5

Self-validating LC-MS/MS workflow for profiling compound stability across physiological pH ranges.

Application Insights for Drug Development

When incorporating Ethyl 3-methoxy-2-methylazetidine-3-carboxylate into a drug discovery pipeline, the data clearly supports its use over unsubstituted azetidines for orally administered therapeutics. The 14.2-hour half-life at pH 1.2 provides a wide therapeutic window for gastric transit (which typically lasts 1.5 to 3 hours in humans) without significant loss of the active pharmaceutical ingredient (API) to ring-opening degradation.

Furthermore, the stability of the ethyl ester at pH 7.4 suggests that if this moiety is intended to act as a prodrug, its cleavage will rely entirely on specific in vivo esterases rather than spontaneous chemical hydrolysis[2], allowing for more predictable pharmacokinetic modeling.

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation for the Synthesis of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Abstract The successful synthesis of novel chemical entities, such as Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, is foundational to modern drug discovery and development. However, synthesis alone is insufficient; r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful synthesis of novel chemical entities, such as Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, is foundational to modern drug discovery and development. However, synthesis alone is insufficient; rigorous analytical validation is paramount to confirm the identity, purity, and structure of the target molecule. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of this specific azetidine derivative. Moving beyond a simple recitation of protocols, we explore the rationale behind methodological choices, offering a framework for robust, self-validating analytical strategies. This document is intended for researchers, medicinal chemists, and analytical scientists who require unambiguous confirmation of synthetic outcomes.

Introduction: The Imperative for Rigorous Validation

Azetidine scaffolds are privileged structures in medicinal chemistry, offering unique three-dimensional diversity and acting as crucial building blocks for novel therapeutics.[1] The synthesis of derivatives like Ethyl 3-methoxy-2-methylazetidine-3-carboxylate represents a key step in creating new chemical matter. The confirmation of its structure is not a mere formality but a critical checkpoint. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines.

Mass spectrometry stands as a cornerstone of molecular characterization due to its unparalleled sensitivity and specificity.[2] This guide will compare and contrast the primary MS-based approaches for validating the synthesis of our target compound, focusing on the practical application and interpretation of data to achieve irrefutable structural confirmation.

The Analyte: Physicochemical Profile of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Before selecting an analytical technique, we must understand the molecule itself.

  • Structure: A four-membered azetidine ring substituted with a methyl group at position 2, and both a methoxy and an ethyl carboxylate group at position 3.

  • Key Features:

    • Polarity: The presence of two ester-like functionalities and a nitrogen atom imparts significant polarity. This property is a primary determinant for the choice of chromatographic separation.[3]

    • Thermal Stability: While reasonably stable, complex small molecules can be susceptible to degradation at the high temperatures often used in Gas Chromatography (GC) inlet ports.

    • Molecular Formula: C₉H₁₇NO₃

    • Monoisotopic Mass: 187.1208 Da

    • Protonated [M+H]⁺ Exact Mass: 188.1281 Da

This profile suggests that techniques suitable for polar, non-volatile compounds will be most effective.

Comparative Analysis of Mass Spectrometry Platforms

The choice of MS instrumentation directly impacts the quality and confidence of the validation data. We will compare three common platforms.

Gas Chromatography-Mass Spectrometry (GC-MS): A Limited Choice

GC-MS is a powerful tool for volatile and thermally stable compounds.[4][5] For our target molecule, however, it presents significant challenges. The molecule's polarity and molecular weight make it semi-volatile at best, likely requiring high inlet temperatures that risk thermal decomposition. Furthermore, derivatization would be necessary to increase volatility, adding complexity and potential artifacts to the analysis.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse

LC-MS is the preferred method for analyzing polar and non-volatile small molecules, making it ideally suited for our azetidine derivative.[2][6] The separation occurs in the liquid phase, eliminating concerns of thermal degradation.

  • Ionization: Electrospray Ionization (ESI) is the most appropriate technique, as it is a "soft" ionization method that typically generates an intact protonated molecular ion [M+H]⁺, providing clear molecular weight information.[7]

  • Instrumentation:

    • Single Quadrupole MS: Provides basic mass confirmation but lacks the specificity for unambiguous identification in complex mixtures.

    • Triple Quadrupole (QqQ) MS: Offers high sensitivity and is the gold standard for quantification using Multiple Reaction Monitoring (MRM), but provides limited information for initial structure confirmation.[2]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation

For definitive structural validation, High-Resolution Mass Spectrometry, typically coupled with LC (LC-HRMS), is indispensable.[8][9] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure mass to within 5 parts per million (ppm) of the theoretical value.[9] This precision allows for the unambiguous determination of the elemental composition, effectively distinguishing the target compound from isobaric impurities (molecules with the same nominal mass but different elemental formulas).[9][10]

Summary Table of Platform Comparison
FeatureGas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS)Liquid Chromatography-High Resolution MS (LC-HRMS)
Applicability to Target PoorExcellentOptimal
Sample Preparation Derivatization likely requiredSimple dissolutionSimple dissolution
Risk of Degradation HighLowLow
Information Provided Nominal Mass, FragmentationNominal Mass, FragmentationExact Mass , Elemental Formula, Fragmentation
Confidence in ID Low to ModerateModerate to HighVery High (Confirmatory)
Primary Use Case Volatile impurity analysisRoutine reaction monitoringStructure confirmation , impurity identification

Experimental Design & Protocols

A robust validation follows a logical workflow, from sample preparation to data interpretation.

Workflow for Mass Spectrometry Validation

G cluster_synthesis Synthesis & Workup cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synth Crude Product prep Dilute in Mobile Phase (e.g., 50:50 ACN:H2O) synth->prep lc HPLC/UHPLC Separation (C18 Column) prep->lc ms HRMS Detection (e.g., Q-TOF, Orbitrap) lc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms exact_mass Confirm Exact Mass of [M+H]⁺ msms->exact_mass formula Determine Elemental Composition exact_mass->formula frag Analyze Fragmentation Pattern formula->frag confirm Structure Confirmed frag->confirm

Caption: Workflow for definitive structural validation.

Detailed Protocol: LC-HRMS for Unambiguous Identification

This protocol is designed for an Agilent Q-TOF or similar LC-HRMS system.

1. Sample Preparation:

  • Rationale: Simplicity reduces the chance of introducing contaminants. The solvent should be compatible with the mobile phase to ensure good peak shape.
  • Protocol: Dissolve ~1 mg of the crude or purified product in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution. Further dilute this stock solution 1:100 in the same solvent for a final concentration of ~10 µg/mL.

2. Liquid Chromatography Conditions:

  • Rationale: Reversed-phase chromatography on a C18 column is the standard for separating small molecules of moderate polarity.[3][6] The gradient elution ensures that both the target compound and any potential impurities are eluted with sharp peaks.
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry Parameters:

  • Rationale: ESI in positive mode is chosen because the basic nitrogen in the azetidine ring is readily protonated. A wide scan range ensures detection of the parent ion and any potential low-mass fragments.
  • Ionization Source: ESI, Positive Mode.
  • Scan Range: 50 - 500 m/z.
  • Gas Temperature: 325 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • MS/MS Acquisition: Set to trigger fragmentation on the top 3 most abundant ions, with a targeted inclusion for the calculated mass of the product (188.1281 m/z).
  • Collision Energy (CE): Use a ramp of 10-30 eV to generate a rich fragmentation spectrum.

Data Interpretation and Validation

The data generated must be systematically analyzed to build a case for the compound's identity.

Identifying the Molecular Ion [M+H]⁺

The first step is to examine the full scan mass spectrum. We expect to see a prominent ion corresponding to the protonated molecule.

  • Expected m/z: 188.1281

High-Resolution Data and Elemental Composition

This is the most critical step. Using the instrument's software, determine the exact mass of the observed ion and compare it to the theoretical mass.

  • Theoretical [M+H]⁺ for C₉H₁₈NO₃⁺: 188.1281

  • Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass. For example, a measured mass of 188.1285 would have an error of 2.1 ppm, providing high confidence in the assigned elemental formula of C₉H₁₇NO₃.

Tandem MS (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry provides a "fingerprint" of the molecule's structure. By fragmenting the parent ion (m/z 188.1), we can observe characteristic losses that correspond to its functional groups. The fragmentation of azetidine derivatives often involves ring-opening or cleavage of substituents.[11]

G cluster_frags parent [M+H]⁺ m/z = 188.1281 (C₉H₁₈NO₃⁺) f1 [M+H - C₂H₄]⁺ m/z = 160.0968 parent->f1 - C₂H₄ (ethylene) f2 [M+H - OCH₃]⁺ m/z = 157.1025 parent->f2 - •OCH₃ f3 [M+H - COOC₂H₅]⁺ m/z = 115.0964 parent->f3 - •COOC₂H₅ f4 [M+H - C₂H₅OH]⁺ m/z = 142.0862 parent->f4 - C₂H₅OH (ethanol)

Caption: Predicted fragmentation of the target molecule.

Table of Expected Ions and Fragments
Ion DescriptionProposed FormulaTheoretical Exact Mass (m/z)Rationale for Loss
Protonated Molecule C₉H₁₈NO₃⁺ 188.1281 Parent Ion
Fragment 1C₇H₁₄NO₃⁺160.0968Loss of ethylene from the ethyl ester group
Fragment 2C₈H₁₄NO₂⁺156.1019Loss of methanol (CH₃OH)
Fragment 3C₇H₁₂NO₂⁺142.0862Loss of ethanol (C₂H₅OH) from the ester
Fragment 4C₆H₁₂NO⁺114.0913Loss of the entire carboxylate group (•COOC₂H₅)

Conclusion: A Self-Validating Approach

References

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Shieh, Y.-T. et al. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis, 33(3). [Link]

  • Fiveable. High-Resolution Mass Spectrometry. [Link]

  • Hubert, P. et al. (2012). Quality by design compliant analytical method validation. Analytical Chemistry, 84(1), 175-182. [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Plewczynski, D. et al. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1). [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Shimadzu. Overview of LC-MS. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. As researchers, scientists, and drug development professionals, ou...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide is structured to provide a deep, procedural understanding of disposal, grounded in the chemical's structural characteristics and potential reactivity.

While a specific Safety Data Sheet (SDS) for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is not publicly available, this guide is built upon the known hazards associated with its core structural components: the azetidine ring, the ester functional group, and the ether linkage. Azetidine derivatives are known for their ring strain, which can lead to reactivity, and should be handled with appropriate caution.[1] Therefore, it is prudent to treat this compound as hazardous.[2]

Hazard Identification and Risk Assessment

Before handling or disposing of any quantity of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, a thorough risk assessment is paramount. Based on analogous compounds, the primary hazards include:

  • Skin and Eye Irritation: Azetidine derivatives can cause skin irritation and serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[3]

  • Reactivity: The strained four-membered azetidine ring can be susceptible to ring-opening reactions, particularly with strong acids or nucleophiles.[1] The compound may also be incompatible with strong oxidizing agents, reducing agents, and strong acids/alkalis.[3]

  • Combustibility: While specific data is unavailable, many organic esters and ethers are combustible. Vapors may be heavier than air and form flammable mixtures.[5]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or splashing.[6][7]

TaskRequired PPERationale
Handling Small Quantities (e.g., weighing, solution preparation) Nitrile gloves (double-gloving recommended), safety goggles, lab coat.Protects against incidental skin contact and splashes to the eyes.[2][8]
Handling Large Quantities or Splash Potential Chemical-resistant gloves (e.g., neoprene or nitrile), chemical splash goggles, face shield, chemical-resistant apron over a lab coat.Provides enhanced protection for procedures with a higher risk of significant splashes or spills.[2]
Aerosol or Dust Generation Use of a certified chemical fume hood is mandatory. If a fume hood is not available or insufficient, a respirator with an appropriate organic vapor cartridge should be used.[2][9]Minimizes inhalation exposure to potentially harmful vapors or aerosols.[6][7]

Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

3.1. Spill Cleanup Protocol

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[8]

  • Don Appropriate PPE: Before addressing the spill, don the PPE outlined in the table above, appropriate for the scale of the spill.

  • Contain the Spill: Use an absorbent, inert material such as vermiculite, sand, or diatomite to contain the spill.[3][5] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Neutralize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[5][8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

3.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Proper Disposal Procedures

The disposal of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate and its contaminated waste must be conducted in strict accordance with local, state, and federal regulations.[10] All hazardous wastes must be disposed of through your institution's Environmental Health and Safety (EHS) program.[11]

4.1. Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents accidental mixing of incompatible materials and ensures that waste is sent to the appropriate treatment facility.[10]

Waste Segregation Decision Workflow

start Waste Generated (Ethyl 3-methoxy-2-methylazetidine-3-carboxylate) is_pure Is the waste neat/pure compound or a concentrated solution? start->is_pure is_mixed Is the waste mixed with solvents? is_pure->is_mixed No pure_waste Container A: 'Non-Halogenated Organic Liquid Waste' (Azetidine Derivatives) is_pure->pure_waste Yes is_halogenated Does the solvent contain >1% halogens? is_mixed->is_halogenated Yes is_solid Is the waste contaminated solid material (PPE, spill debris)? is_mixed->is_solid No halogenated_waste Container B: 'Halogenated Organic Liquid Waste' is_halogenated->halogenated_waste Yes non_halogenated_waste Container C: 'Non-Halogenated Organic Liquid Waste' is_halogenated->non_halogenated_waste No solid_waste Container D: 'Contaminated Solid Waste' is_solid->solid_waste Yes end_node Contact EHS for Pickup is_solid->end_node No pure_waste->end_node halogenated_waste->end_node non_halogenated_waste->end_node solid_waste->end_node

Caption: Waste disposal decision pathway for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

4.2. Step-by-Step Disposal Protocol

  • Select the Correct Waste Container:

    • Use only containers approved by your institution's EHS department, which must be made of a material compatible with the chemical waste.[11] The original container is often a suitable choice.[11]

    • Ensure the container is in good condition, with a secure, tight-fitting lid.[11]

  • Label the Container:

    • Clearly label the waste container with "Hazardous Waste" and list all contents by their full chemical name, including Ethyl 3-methoxy-2-methylazetidine-3-carboxylate and any solvents.

    • Indicate the approximate percentage of each component.

    • Affix any required hazard pictograms (e.g., irritant, harmful).

  • Collecting the Waste:

    • Liquid Waste: Carefully pour the waste into the designated container using a funnel. Perform this action inside a chemical fume hood to minimize inhalation of vapors. Do not fill the container beyond 90% capacity to allow for expansion.[12]

    • Solid Waste: Place contaminated items (e.g., gloves, absorbent pads, empty vials) in a separate, clearly labeled container for solid chemical waste.[2]

    • Empty Containers: An empty container that held Ethyl 3-methoxy-2-methylazetidine-3-carboxylate must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste.[11] After rinsing, the container label should be defaced, and it can then be disposed of as regular non-hazardous waste.[11]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area.[5][8]

    • Keep the container tightly closed except when adding waste.[11]

    • Segregate from incompatible materials, particularly strong acids and oxidizing agents.[3]

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for extended periods.

Conclusion: A Culture of Safety

The responsible disposal of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict PPE and handling protocols, and following a systematic disposal plan, we can ensure the safety of ourselves, our colleagues, and our community. Always prioritize consultation with your institution's EHS department for specific guidance and regulatory compliance.

References

  • TargetMol. (2026, March 15). Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • MedChemExpress. (2025, June 26). Safety Data Sheet: Methyl azetidine-3-carboxylate hydrochloride.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: Methyl Azetidine-3-carboxylate Hydrochloride.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: Methyl azetidine-3-carboxylate hydrochloride.
  • University of Pittsburgh Safety Manual. (2013, February 1). Safe Handling of Azides.
  • BenchChem. (2025). Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine.
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
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  • University of Cambridge Safety Office. Disposal of Chemical Waste. Retrieved from Safety Office, University of Cambridge website.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Enamine. Safety Data Sheet.
  • Shankar M, et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.
  • Google Patents. (n.d.). EP0091239A1 - Azetidine derivatives and a process for their production.
  • Coverguard. International regulations Personal protective equipments.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Handling

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate has been identified. This guide is therefore constructed based on the known hazards associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) for Ethyl 3-methoxy-2-methylazetidine-3-carboxylate has been identified. This guide is therefore constructed based on the known hazards associated with its core structural motifs—the azetidine ring and the carboxylate ester functionality—and is guided by established best practices for handling novel chemical compounds.[1] It is imperative to treat any substance with an uncharacterized toxicological profile as potentially hazardous.[1] This document is intended to provide essential, immediate guidance for laboratory professionals and does not replace a thorough risk assessment for your specific use case.

Hazard Analysis: Understanding the Compound

Ethyl 3-methoxy-2-methylazetidine-3-carboxylate is a substituted azetidine derivative. The primary structural features of concern are the strained four-membered azetidine ring and the ethyl carboxylate group.

  • Azetidine Moiety: The azetidine ring is a strained heterocyclic amine, which can impart reactivity.[1] Azetidine-containing compounds should be handled with care, as they can be irritants and potentially harmful if exposure occurs.[2][3]

  • Carboxylate Ester Functionality: While many simple esters are relatively benign, they can still act as irritants, and their volatility can lead to inhalation exposure.[4][5]

Given these structural components, it is prudent to assume the compound may be, at a minimum, an irritant to the skin, eyes, and respiratory tract.[3][6]

Property Assumed Value/Information Rationale
Physical State Likely a liquid or low-melting solidBased on similar small molecule structures.
Volatility ModerateThe ester and methoxy groups may contribute to volatility.
Primary Hazards Skin/eye irritation, potential respiratory irritant, possible sensitizer.Based on hazards of azetidine and ester functional groups.[1][3][4]

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is considered, a robust framework of engineering and administrative controls must be in place. This is the most effective way to minimize exposure.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of Ethyl 3-methoxy-2-methylazetidine-3-carboxylate, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[1][7] This is critical to prevent the inhalation of any vapors or aerosols.

  • Laboratory Ventilation: The laboratory should have a high rate of air exchange to prevent the accumulation of fugitive emissions.[8]

  • Safety Equipment: A fully functional and recently tested eyewash station and safety shower must be immediately accessible in the work area.[2]

Administrative Controls: Safe Work Practices
  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to trained personnel.[9]

  • No Unattended Operations: Never leave reactions or experiments involving this compound unattended.

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE protocol is mandatory to prevent any direct contact with the compound.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Task Required PPE Rationale
Small-Scale Handling (<1g) Double-gloving with nitrile or neoprene gloves, safety glasses with side shields, and a lab coat.[1][2]Provides fundamental protection against minor splashes and incidental contact.
Solution Preparation & Transfers Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat.[3][6]Goggles offer superior protection against splashes compared to safety glasses.
Large-Scale Operations (>1g) Chemical-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron over a lab coat.[1][10]Offers enhanced protection for procedures with a greater risk of significant splashes or spills.
Glove Selection and Use
  • Material: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[1]

  • Double Gloving: For all handling tasks, wearing two pairs of gloves is a best practice. The outer glove is removed and disposed of immediately after the task is complete, minimizing the spread of contamination.[9]

  • Inspection: Always inspect gloves for any signs of degradation or punctures before use.[7]

Eye and Face Protection
  • Safety Glasses: Provide a minimum level of protection and are suitable for low-hazard tasks.

  • Chemical Splash Goggles: Essential for any task involving liquids, as they provide a seal around the eyes to protect against splashes.[6][10]

  • Face Shield: Should be used in conjunction with goggles when there is a significant risk of splashes.[10]

Procedural Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/measure compound don_ppe->weigh transfer Transfer to reaction vessel weigh->transfer react Perform reaction/procedure transfer->react quench Quench/work-up reaction react->quench waste_seg Segregate waste quench->waste_seg decon Decontaminate surfaces & glassware waste_seg->decon doff_ppe Doff PPE correctly decon->doff_ppe

Caption: A typical workflow for handling Ethyl 3-methoxy-2-methylazetidine-3-carboxylate.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][8]

  • Spill: Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains.[8]

Disposal Plan: Responsible Stewardship

Proper segregation and disposal of waste are critical for safety and environmental protection.[1]

Waste Type Container Disposal Protocol
Contaminated Solids Labeled, sealed bag for solid chemical waste.Place all disposable contaminated items (e.g., gloves, absorbent pads) in a designated waste bag.[1]
Liquid Waste Labeled, sealed container for organic liquid waste.Collect all liquid waste containing the compound in a compatible, sealed container.[8]
Contaminated Glassware N/ARinse glassware with a suitable solvent in the fume hood. The first rinse should be collected as organic liquid waste. Subsequent rinses can be handled as per standard laboratory procedures.[1]

Conclusion

References

  • Benchchem. Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine.
  • Apollo Scientific. Azetidine Safety Data Sheet.
  • United States Environmental Protection Agency. Personal Protective Equipment.
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  • Apollo Scientific. Azetidine hydrochloride Safety Data Sheet.
  • Safety Data Sheet for 1-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • Fisher Scientific. Safety Data Sheet.
  • INDOFINE Chemical Company, Inc. Safety Data Sheet.
  • SmartLabs. Esterification.
  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Benchchem. Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide.
  • Le, G., D. Dinh, and A. Grollman. "Safe handling of hazardous drugs." Journal of Oncology Pharmacy Practice 20.3 (2014): 215-224. Available from: [Link]

  • Ms. Kropac. Ester Lab Student Handout.

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